Guanidine;hexane-1,6-diamine;hydrochloride
Description
Contextualization within Guanidinium (B1211019) and Aliphatic Diamine Chemistry
The chemistry of this system is rooted in the distinct properties of its two primary organic constituents. Guanidine (B92328), with its HNC(NH₂)₂, is one of the strongest organic bases in aqueous solutions, a property attributed to the resonance stabilization of its protonated form, the guanidinium cation. ineosopen.org This high basicity and the presence of multiple nitrogen atoms make guanidine and its derivatives valuable in catalysis, organic synthesis, and as structural motifs in biologically active molecules. ineosopen.orgnih.govresearchgate.net
Aliphatic diamines, such as hexane-1,6-diamine (H₂N(CH₂)₆NH₂), are fundamental building blocks in polymer chemistry. The presence of two primary amine groups at either end of a flexible hydrocarbon chain allows for the formation of long polymeric chains through reactions with various co-monomers. Hexane-1,6-diamine, in particular, is a key monomer in the production of polyamides, such as Nylon 66. Its reaction with guanidine hydrochloride represents a convergence of these two fields, leading to polymers that incorporate the charged guanidinium group into a flexible aliphatic backbone. researchgate.netacs.org
Historical Development and Early Conceptualizations of Related Compounds
The study of guanidine dates back to 1861, when it was first isolated. ineosopen.org Its industrial synthesis was developed later, often from calcium cyanamide (B42294) or through the melting of ammonium (B1175870) salts with urea. ineosopen.orgresearchgate.net The hydrochloride salt of guanidine, guanidine hydrochloride, became a widely available and stable precursor for further chemical synthesis. researchgate.netchemicalbook.com
The development of polymers from guanidine and diamines is a more recent advancement, driven by the search for new materials with specific functionalities. Research into guanidine-based polymers gained momentum with the discovery of their potent antimicrobial properties. magtech.com.cnnih.gov Early work focused on preparing these polymers and understanding how their structure and molecular weight influenced their efficacy as biocides. The polycondensation of guanidine hydrochloride with hexane-1,6-diamine emerged as a key method to produce polyhexamethylene guanidine hydrochloride (PHMG), a compound that has since been extensively studied and commercialized. researchgate.netnih.govresearchgate.net
General Structural Framework and Fundamental Chemical Significance
The compound "Guanidine;hexane-1,6-diamine;hydrochloride" does not typically exist as a discrete, isolable salt with a 1:1:1 stoichiometry. Instead, it is a reactive mixture where the components are poised for polymerization. The fundamental chemical transformation is the polycondensation of guanidine hydrochloride with hexane-1,6-diamine. researchgate.net In this reaction, the amine groups of hexane-1,6-diamine react with the guanidine moiety, leading to the elimination of ammonia (B1221849) and the formation of a repeating unit where the guanidinium group is linked by hexamethylene chains.
Overview of Key Academic Research Trajectories for this compound
Academic research on the combination of guanidine and hexane-1,6-diamine is predominantly focused on the synthesis, characterization, and application of the resulting polymers, namely PHMG and its derivatives. Key research trajectories include:
Synthesis and Structural Modification: A significant area of research involves optimizing the synthesis of guanidine-based polymers to control their molecular weight, charge density, and architecture (linear vs. branched). researchgate.netacs.org Studies have explored two-step polymerization methods, involving an initial polycondensation followed by a cross-linking step, to achieve higher molecular weights and enhanced properties. epa.govacs.org
Structure-Activity Relationship Studies: Researchers have investigated how varying the molar ratio of hexane-1,6-diamine to guanidine hydrochloride affects the structure and the biocidal activity of the resulting oligoguanidines. researchgate.net These studies have shown that a higher content of branched or cyclic structures can lead to more efficient antimicrobial activity. researchgate.net
Development of Novel Applications: Beyond their use as disinfectants, research is exploring the application of guanidine-containing polymers in other areas. This includes their use as drug delivery vehicles, in separation processes for charged materials, and the creation of new "smart" materials. ineosopen.orgmagtech.com.cngoogle.com
Analytical Method Development: The complexity of the polymeric products, which are often mixtures of oligomers with different structures and chain lengths, has necessitated the development of advanced analytical techniques. High-performance liquid chromatography (HPLC) methods, for instance, have been developed to separate and quantify the components of these polymer mixtures and to determine the presence of unreacted monomers like hexane-1,6-diamine. researchgate.netresearchgate.net
Chemical Compound Data
Below are data tables for the primary chemical components discussed in this article.
Table 1: Properties of Guanidine Hydrochloride
| Property | Value |
|---|---|
| IUPAC Name | Guanidine hydrochloride |
| Synonyms | Guanidinium chloride, Aminoformamidine hydrochloride |
| CAS Number | 50-01-1 |
| Molecular Formula | CH₅N₃·HCl |
| Molecular Weight | 95.53 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 180-185 °C |
| Solubility in Water | High |
Data sourced from multiple references. chemicalbook.com
Table 2: Properties of Hexane-1,6-diamine
| Property | Value |
|---|---|
| IUPAC Name | Hexane-1,6-diamine |
| Synonyms | Hexamethylenediamine (B150038), 1,6-Diaminohexane |
| CAS Number | 124-09-4 |
| Molecular Formula | C₆H₁₆N₂ |
| Molecular Weight | 116.21 g/mol |
| Appearance | Colorless to yellowish solid |
| Melting Point | 39-42 °C |
| Boiling Point | 204-205 °C |
Data sourced from multiple references.
Structure
2D Structure
Properties
Molecular Formula |
C7H22ClN5 |
|---|---|
Molecular Weight |
211.74 g/mol |
IUPAC Name |
guanidine;hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.CH5N3.ClH/c7-5-3-1-2-4-6-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |
InChI Key |
REZCJHXVNVUWGF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.C(=N)(N)N.Cl |
Related CAS |
57028-96-3 |
Origin of Product |
United States |
Synthetic Methodologies for Guanidine;hexane 1,6 Diamine;hydrochloride
Conventional Routes via Guanidine (B92328) and Hexane-1,6-diamine Precursors
Conventional synthesis relies on the direct reaction between the base precursors and an acid in a controlled environment to form the desired salt.
The most straightforward method for preparing this salt complex is through a direct acid-base neutralization reaction. Both guanidine and hexane-1,6-diamine are organic bases that readily react with strong acids like hydrochloric acid (HCl) to form their respective hydrochloride salts. wikipedia.orgebi.ac.uk The synthesis of the target compound can be achieved by combining the individual components.
A typical procedure involves dissolving hexane-1,6-diamine in a suitable solvent and adding concentrated hydrochloric acid with agitation to form hexane-1,6-diamine dihydrochloride (B599025) in situ. google.com For instance, a 90% aqueous solution of 1,6-diaminohexane can be added to a solvent like n-butanol, followed by the addition of concentrated HCl until the pH reaches approximately 6. google.com Similarly, guanidine can be neutralized to form guanidine hydrochloride. The final compound, Guanidine;hexane-1,6-diamine;hydrochloride, can be obtained by co-crystallizing the individual salt components or by carefully controlling the stoichiometry of HCl added to a solution containing both guanidine and hexane-1,6-diamine. The reaction of a diamine salt with cyanamide (B42294) is another conventional method for preparing related bisguanidinium salts. prepchem.com
The choice of solvent is critical for controlling the reaction, precipitation, and subsequent purification of the salt. The solubility of the reactants and the final product dictates the efficiency of the process. While highly polar solvents like water can be used, less polar organic solvents or mixed solvent systems are often preferred to facilitate precipitation and achieve higher yields. kpi.uagoogle.com
In related syntheses, alcoholic solvents are commonly employed. For example, the reaction of hexamethylene diamine dihydrochloride with other reagents is often carried out in n-butanol. google.comgoogle.com Other solvents such as isopropyl alcohol and ethanol (B145695) are also utilized. prepchem.com The polycondensation reaction between guanidine hydrochloride and hexamethylenediamine (B150038) can be initiated by creating a suspension of crystalline guanidine hydrochloride in molten hexamethylenediamine, eliminating the need for an additional solvent. google.com
The table below summarizes various solvent systems and conditions used in the synthesis of related guanidinium (B1211019) and diamine salts.
| Precursors | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Hexamethylene-diamine hydrochloride, Sodium dicyandiamide (B1669379) | n-Butanol (propyl carbinol) | 130 | 2 | Not specified | google.com |
| Hexamethylene-diamine hydrochloride, Sodium dicyandiamide | n-Butanol (propyl carbinol) | 120 | 3 | 95.6 | google.com |
| 1,6-diaminohexane, Cyanamide | Isopropyl alcohol, then Xylene | 140 | 2 | ~98 (purity) | prepchem.com |
| Guanidine hydrochloride, Hexamethylenediamine | None (molten) | 120-210 | >15 | Not specified | google.com |
Achieving high purity of the final salt product is essential. Several techniques are employed to remove unreacted precursors, by-products, and solvent residues.
Recrystallization is a primary method for purification. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then cooled to allow the purified crystals to form. google.com A mixture of ethanol and water is often effective for recrystallizing guanidinium-related compounds. In some procedures, crude products are dissolved in boiling water and then acidified to induce crystallization upon cooling. chemicalbook.com For certain guanidinium salts that are difficult to recrystallize from common solvents, a process of dissolving the crude material in excess water, concentrating the solution under reduced pressure, and then allowing the product to crystallize can be effective. google.com
Washing and Drying are crucial post-crystallization steps. The filtered crystals are often washed with cold solvents, such as ice water or alcohol, to remove soluble impurities. google.comprepchem.com Subsequent drying, typically under vacuum at elevated temperatures (e.g., 60-90°C), removes residual solvents to yield the final, pure solid product. google.comgoogle.com
The table below outlines common purification strategies.
| Purification Method | Key Parameters | Target Impurities Removed | Reference |
| Recrystallization | Dissolution in hot solvent (e.g., water, ethanol/water), followed by cooling. | Unreacted precursors, by-products | google.com |
| Acidification | Dissolving in boiling water, followed by addition of acetic acid. | Base-soluble impurities | chemicalbook.com |
| Washing | Rinsing the crystalline product with cold water or alcohol. | Inorganic salts (e.g., NaCl), residual reagents | google.comprepchem.com |
| Vacuum Drying | Heating at 60-90°C under reduced pressure. | Residual solvents | google.comgoogle.com |
| Distillation | Removal of solvent under reduced pressure (underpressure distillation). | Reaction solvent | google.com |
Advanced Synthetic Pathways
Advanced synthetic strategies focus on improving reaction efficiency, reducing the number of steps, and enabling better control over the reaction process.
A one-pot synthesis, where all reactants are added to a single reactor to form the product in a sequential manner, offers significant advantages in terms of operational simplicity and resource efficiency. researchgate.net For this compound, a one-pot approach would involve the mixing of guanidine, hexane-1,6-diamine, and hydrochloric acid in a single vessel under controlled conditions to directly yield the final salt complex.
While specific one-pot protocols for this exact compound are not detailed in the literature, the principle is demonstrated in related syntheses. For example, the preparation of dialkyl hexane-1,6-dicarbamate has been achieved through a one-pot reaction of 1,6-hexanediamine, urea, and an alcohol. researchgate.net Similarly, the in situ formation of hexamethylene diamine dihydrochloride from the diamine and HCl within the reaction vessel for a subsequent transformation is a component of a one-pot process. google.com The development of a dedicated one-pot synthesis for the title compound would be a logical extension of these principles, streamlining its production.
Direct acid-base neutralization to form a salt is a rapid and spontaneous reaction that typically does not require catalysis. researchgate.net However, in a broader synthetic context involving the formation and subsequent reaction of salts, catalysts can play a crucial role in controlling reaction conditions or enhancing the reactivity of the in situ-formed salt. researchgate.netbohrium.com
In processes where a salt like hexamethylene diamine dihydrochloride is a reactant, a catalytic amount of a base may be added to precisely control the pH of the reaction mixture. For instance, a tertiary amine like triethylamine (B128534) can be used to adjust the pH to a specific range (e.g., 8-10) to facilitate a subsequent reaction. google.com This is not catalysis of the salt formation itself, but rather the use of a catalyst to enable a transformation of the salt.
Furthermore, in multiphase reaction systems, phase-transfer catalysts can be employed to enhance the reaction rate between reactants present in different phases. While not directly catalyzing the salt formation, such catalysts can be integral to advanced synthetic protocols that generate and consume the salt in a single, efficient process.
Solid-Phase Synthesis Considerations
The synthesis of guanidine-containing molecules on a solid support is a well-established strategy in combinatorial chemistry, allowing for high-throughput synthesis and simplified purification. For a symmetrical molecule like 1,6-bis(guanidino)hexane, a solid-phase approach would typically involve immobilizing the hexane-1,6-diamine backbone to a resin, followed by guanidinylation and cleavage.
A common strategy involves the use of a resin, such as a p-methylbenzhydrylamine (pMBHA) resin, to which one end of the hexane-1,6-diamine can be attached. nih.gov The free distal amine group can then be subjected to a guanidinylation reaction. This is often accomplished using a variety of guanylating agents, such as N,N'-di-Boc-N''-triflylguanidine or 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, which offer high reactivity and control. organic-chemistry.org After the first guanidinylation, the linker attaching the molecule to the resin is cleaved. The resulting mono-guanidinylated hexane-1,6-diamine can then be re-subjected to guanidinylation in solution to complete the synthesis.
Alternatively, a "tea-bag" method can be employed for parallel synthesis, where the resin is sealed in a mesh bag and subjected to sequential reaction conditions. nih.gov The process would involve:
Loading: Attaching mono-protected hexane-1,6-diamine to a suitable linker on the solid support.
Deprotection: Removing the protecting group from the free amine.
Guanidinylation: Reacting the resin-bound amine with a guanidinylating agent.
Cleavage: Releasing the fully functionalized bis-guanidine product from the resin, typically using a strong acid like trifluoroacetic acid (TFA).
The choice of resin, linker, and protecting groups is critical to ensure stability throughout the synthesis and allow for efficient cleavage of the final product.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact.
Solvent-Free Reaction Methodologies
Eliminating volatile organic solvents is a key goal of green chemistry. For guanidine synthesis, several solvent-free or neat approaches have been explored.
Microwave-Assisted Synthesis: Reactions conducted under microwave irradiation can often proceed without a solvent. For example, guanidine hydrochloride itself has been used as an organocatalyst in solvent-free microwave-mediated reactions, highlighting the potential for such conditions in guanidine-related syntheses. rsc.org
Mechanochemistry: Performing reactions by grinding solid reactants together in a ball mill, known as mechanochemistry, can eliminate the need for solvents entirely. cuiguai.com The synthesis of 1,6-bis(guanidino)hexane could potentially be achieved by milling hexane-1,6-diamine with a solid guanidinylating agent like cyanamide.
Neat Reactions: Some syntheses of guanidine compounds can be performed by simply heating the reactants together without any added solvent. google.com A patent for related polycyclic guanidines describes contacting a triamine with guanidine carbonate in the absence of added solvents. google.com This approach could be adapted for the reaction between hexane-1,6-diamine and a suitable guanidinylating agent.
Atom Economy and E-Factor Analysis
Atom economy and E-Factor are metrics used to evaluate the efficiency and waste generation of a chemical process.
Atom Economy calculates the proportion of reactant atoms incorporated into the desired product. A common synthesis of a guanidine involves reacting an amine with cyanamide. For 1,6-bis(guanidino)hexane, the reaction is:
C₆H₁₆N₂ (Hexane-1,6-diamine) + 2 CH₂N₂ (Cyanamide) → C₈H₂₀N₆ (1,6-bis(guanidino)hexane)
The atom economy is calculated as follows:
| Compound | Formula | Molar Mass ( g/mol ) |
| Hexane-1,6-diamine | C₆H₁₆N₂ | 116.20 |
| Cyanamide | CH₂N₂ | 42.04 |
| Total Reactants | 200.28 | |
| 1,6-bis(guanidino)hexane | C₈H₂₀N₆ | 200.28 |
| Desired Product | 200.28 |
Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100%
Atom Economy = (200.28 / 200.28) x 100% = 100%
This specific pathway exhibits a perfect atom economy, as all atoms from the reactants are incorporated into the final product.
E-Factor (Environmental Factor) measures the total mass of waste produced per unit of product. A lower E-factor signifies less waste and a greener process. A patented synthesis for the related intermediate 1,6-bis(cyano-guanidino)hexane from hexanediamine (B8719201) hydrochloride and sodium dicyandiamide provides insight into potential waste streams. google.com The process involves using n-butanol as a solvent, which is later removed by distillation, and multiple water washes to purify the product. google.com The waste would include the solvent, unreacted starting materials, and byproducts like sodium chloride. Assuming a 90% yield as reported, the E-factor would primarily consist of the mass of solvent and water used in workup, making it significantly greater than zero, despite the high atom economy of the core reaction.
Utilization of Renewable or Recyclable Reagents
The use of renewable resources is a cornerstone of sustainable chemistry.
Bio-derived Feedstocks: Guanidine itself can be produced via a de novo biosynthesis cycle using engineered cyanobacteria, which utilize CO₂, water, and nitrogen as feedstocks with energy derived from photosynthesis. nrel.gov This represents a potential route to a fully renewable guanidinylating agent. Furthermore, hexane-1,6-diamine, the other key building block, can be synthesized from bio-based adipic acid, which is derivable from glucose.
Scale-Up Considerations and Process Intensification
Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and economic viability.
Optimization of Reaction Parameters for Industrial Scale
For the industrial production of guanidine compounds, maximizing yield and throughput while minimizing costs and reaction time is paramount. A patent for the synthesis of 1,6-bis(cyano-guanidino)hexane, a direct precursor to compounds like chlorhexidine, offers a clear example of process optimization. google.com The reaction involves heating hexanediamine hydrochloride with sodium dicyandiamide.
Key parameters optimized for this process are summarized below:
| Parameter | Range/Value | Outcome | Source |
| Temperature | 110 °C | 76% Yield | google.com |
| 140 °C | 90% Yield | google.com | |
| Reaction Time | 7 hours (at 110 °C) | 76% Yield | google.com |
| 3 hours (at 140 °C) | 90% Yield | google.com | |
| Molar Ratio (Diamine:Dicyanamide) | 1.0 : 1.6 to 1.0 : 2.4 | High efficiency is achieved within this range, with a 1:2 ratio being typical for high conversion. | google.com |
| Solvent | n-butanol or n-butanol/water mixture | The use of n-butanol avoids more toxic solvents and facilitates product isolation. | google.com |
The data clearly indicates that operating at a higher temperature (140 °C) significantly reduces the required reaction time from 7 hours to 3 hours while simultaneously increasing the product yield from 76% to 90%. google.com This demonstrates a critical process intensification, leading to higher throughput and better reactor efficiency on an industrial scale. The optimization of reactant stoichiometry ensures that the less expensive reagent can be used in slight excess to drive the reaction to completion, maximizing the conversion of the more valuable starting material.
Reactor Design and Engineering Implications
The synthesis of polyhexamethylene guanidine hydrochloride (PHMG), which results from the reaction between a guanidine source, such as guanidine hydrochloride, and hexane-1,6-diamine, is a polycondensation process with specific reactor design and engineering requirements. The transition from laboratory-scale flasks to industrial-scale agitated tanks necessitates careful consideration of heat and mass transfer, reaction kinetics, and materials of construction to ensure product quality and process efficiency. google.com
The process is typically carried out in batch or semi-batch reactors. patsnap.comgoogle.com These reactors are generally equipped with essential features to manage the reaction conditions, including a robust agitation system, a precise temperature control system (heating mantle or oil bath), a reflux condenser, and ports for the addition of reactants and removal of by-products. google.comgoogle.comprepchem.com
Key Engineering Considerations:
Reactor Type and Agitation: The reaction often begins with a heterogeneous mixture, such as a suspension of solid guanidine hydrochloride in molten hexane-1,6-diamine. google.com Therefore, effective agitation is critical to ensure a uniform reaction mass, enhance heat and mass transfer, and facilitate the removal of gaseous by-products like ammonia (B1221849). Industrial-scale synthesis utilizes large agitated tanks to handle the required volumes and maintain mixture homogeneity. google.com
Heat Transfer and Temperature Control: The polycondensation reaction is temperature-sensitive and often requires a programmed, stepwise heating profile. For instance, a common procedure involves an initial phase at a lower temperature (e.g., 120°C) followed by a gradual increase to higher temperatures (e.g., 160-210°C) to advance the polymerization. google.comgoogle.com This necessitates a reactor with a well-designed thermal management system capable of precise temperature control to prevent side reactions and control the polymer's molecular weight. chemicalbook.com
By-product Removal: A crucial engineering challenge is the efficient removal of reaction by-products, primarily ammonia and water, which drives the equilibrium of the polycondensation reaction towards the product. google.com Reactors are often fitted with reflux condensers and distillation apparatus to manage volatile components. google.comprepchem.com In some process variations, a final vacuum treatment step is employed to remove the last traces of volatiles and achieve the desired polymer characteristics. google.com
Pressure and Solvent Management: While many syntheses are performed at atmospheric pressure, the use of low-boiling solvents like isopropanol (B130326) may require the reactor to operate under elevated pressure (e.g., 2-5 bar) to reach the optimal reaction temperatures of over 110°C. google.com The choice of solvent, such as n-butanol, also impacts the process by influencing reaction kinetics and facilitating product purification. google.comgoogle.com The reactor system must be designed to handle these specific solvents and pressure conditions safely.
Materials of Construction: The reactor and its components must be constructed from materials that can withstand the corrosive nature of hydrochloride salts and other reactants at elevated temperatures.
Process Control and Scalability: To ensure the synthesis of a linear, water-soluble polymer with a specific molecular weight range for optimal performance, precise control over reaction parameters is essential. chemicalbook.com This includes managing reactant molar ratios, temperature profiles, and reaction times. The use of initiators or terminators has been reported as a method to control the polymer chain length. chemicalbook.com The successful scaling of this process from laboratory flasks (100 ml) to industrial agitated tanks (up to 6 m³) demonstrates its viability for large-scale production, underscoring the importance of robust engineering design. google.comgoogle.com
Table 1: Reactor Conditions for PHMG Synthesis from Guanidine Hydrochloride and Hexamethylene Diamine
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Round-bottomed flask with stirrer, Four-necked flask, Agitated Tank | google.comgoogle.comgoogle.com |
| Initial Phase | Suspension of crystalline guanidine hydrochloride in molten hexamethylenediamine | google.com |
| Molar Ratio (HMD:GHCl) | 1:1 to 1.5:1 | google.comgoogle.com |
| Temperature Profile | Stepwise heating: e.g., 4h at 120°C, 8h at 160°C, 3h at 180°C, then ramp to 210°C | google.com |
| Final Stage | Vacuum treatment | google.com |
| By-product | Ammonia (NH₃) | google.com |
Table 2: Reactor Conditions for Synthesis from Hexamethylenediamine Hydrochloride and Sodium Dicyandiamide
| Parameter | Value | Source |
|---|---|---|
| Reactor Type | Three-necked flask with magnetic agitation | google.com |
| Solvent | n-butanol or n-butanol/water mixture | google.comgoogle.com |
| Molar Ratio (HMD·HCl:Sodium Dicyandiamide) | 1.0:1.6 to 1.0:2.4 | google.com |
| Temperature | 100°C to 140°C (Reflux) | google.com |
| Reaction Time | 2 to 7 hours | google.com |
| Post-processing | Reduced pressure distillation to remove solvent | google.com |
Advanced Characterization Methodologies for Guanidine;hexane 1,6 Diamine;hydrochloride
Spectroscopic Analysis Methodologies
Spectroscopic techniques are paramount in the elucidation of the chemical structure of "Guanidine;hexane-1,6-diamine;hydrochloride." These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that function as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Solution-state NMR is fundamental for confirming the primary structure of "this compound" by identifying the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei. In a typical deuterated solvent such as D₂O, the protonated guanidinium (B1211019) group and the hexane-1,6-diamine moiety would exhibit characteristic signals.
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the hexane (B92381) chain and the N-H protons of the guanidinium and diamine groups. The methylene (B1212753) protons adjacent to the nitrogen atoms (α-CH₂) would appear at a different chemical shift compared to the other methylene groups (β- and γ-CH₂) in the hexane chain due to the electron-withdrawing effect of the nitrogen atoms. The N-H protons of the guanidinium group are typically observed as a single, often broad, signal due to delocalization of the positive charge and rapid proton exchange. wikipedia.orgox.ac.uk
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbon atom of the guanidinium group and the three chemically non-equivalent carbon atoms of the hexane-1,6-diamine chain. The chemical shift of the guanidinium carbon is characteristically downfield due to the three attached nitrogen atoms.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Guanidinium C | - | ~157-160 |
| Guanidinium NH | Variable (exchangeable) | - |
| α-CH₂ (H₂N-CH₂ -) | ~2.7-3.0 | ~40-42 |
| β-CH₂ (-CH₂-CH₂ -CH₂-) | ~1.5-1.7 | ~26-28 |
| γ-CH₂ (-CH₂ -CH₂-N) | ~1.3-1.5 | ~30-32 |
Note: Predicted values are based on typical shifts for guanidinium salts and alkylamines and may vary based on solvent and concentration.
Solid-state NMR (ssNMR) is indispensable for characterizing the compound in its solid form, providing insights into polymorphism, crystal packing, and intermolecular interactions. nih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and distances within the crystal lattice. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the local environment of each atom. By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can differentiate between different crystalline forms (polymorphs) of "this compound," which may exhibit different physical properties. Furthermore, ssNMR can probe the N-H···Cl hydrogen bonding network that stabilizes the crystal structure. wikipedia.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the NMR signals and establishing the connectivity of atoms within the molecule. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For the hexane-1,6-diamine moiety, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons, confirming the sequence of the alkyl chain.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would show a correlation peak for each unique C-H bond, definitively assigning which protons are attached to which carbons in the hexane chain. mdpi.com
Vibrational Spectroscopy Methodologies (Infrared and Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
The IR and Raman spectra of "this compound" would display characteristic absorption bands for the guanidinium cation and the hexane-1,6-diamine backbone.
The guanidinium cation (C(NH₂)₃⁺) has D₃h symmetry, which is often lowered in the solid state. Its most intense and characteristic vibrations include the degenerate asymmetric C-N₃ stretching mode and N-H stretching and bending modes. researchgate.netacs.org The hexane-1,6-diamine portion would contribute bands from C-H stretching, scissoring, and wagging vibrations of the methylene groups, as well as N-H and C-N vibrations from the amine groups. nih.govnist.gov
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretching | Guanidinium (NH₂) & Amine (NH₂) | 3100-3450 | IR, Raman |
| C-H Stretching | Methylene (CH₂) | 2850-2950 | IR, Raman |
| C=N Asymmetric Stretching | Guanidinium (CN₃) | ~1650 | IR, Raman |
| N-H Bending (Scissoring) | Guanidinium (NH₂) & Amine (NH₂) | 1580-1680 | IR |
| CH₂ Bending (Scissoring) | Methylene (CH₂) | ~1465 | IR |
| C-N Stretching | Guanidinium & Amine | 1000-1200 | IR, Raman |
Note: The exact positions of the bands can be influenced by hydrogen bonding and the solid-state environment.
Probing Intermolecular Interactions and Hydrogen Bonding Networks
The guanidinium group, a key feature of the molecule, is a strong hydrogen bond donor. researchgate.net The presence of both guanidinium and primary amine functionalities, along with the chloride counter-ion, leads to a complex network of intermolecular and intramolecular hydrogen bonds. These interactions are pivotal in defining the solid-state architecture and solution-phase behavior of the compound.
Computational studies on similar guanidinium complexes have shown that ionic interactions significantly enhance the strength of hydrogen bonds. researchgate.net In the case of Guanidine (B92328);hexane-1,6-diamine;hydrochloride, the positively charged guanidinium and protonated amine groups form strong, charge-assisted hydrogen bonds with the chloride anion. researchgate.net
Detailed analysis of related guanidine-containing structures using X-ray crystallography has revealed common hydrogen bonding motifs. nih.gov These typically involve interactions between the N-H protons of the guanidinium group and hydrogen bond acceptors. nih.gov In this compound, the chloride ion and the nitrogen atoms of the amine and guanidinium groups can all act as hydrogen bond acceptors. The flexible hexane-1,6-diamine linker allows for the formation of both intramolecular hydrogen bonds, potentially between the guanidinium group and the distant amine, and extensive intermolecular hydrogen bonding networks that dictate the crystal packing. nih.gov
A study on the temperature dependence of the hydrogen bond network in aqueous solutions of guanidine hydrochloride has shown that the number of hydrogen bonds per water molecule decreases with rising temperature. arxiv.org While the differences between pure water and the guanidine hydrochloride solution were found to be weak, it highlights the dynamic nature of these interactions in solution. arxiv.org
A summary of potential hydrogen bond interactions is presented in Table 1.
| Donor | Acceptor | Interaction Type | Significance |
| Guanidinium N-H | Chloride (Cl⁻) | Strong, Charge-Assisted | Key for crystal lattice stability |
| Amine N-H | Chloride (Cl⁻) | Strong, Charge-Assisted | Contributes to solid-state structure |
| Guanidinium N-H | Amine Nitrogen | Inter/Intramolecular | Influences conformation and packing |
| Amine N-H | Guanidinium Nitrogen | Inter/Intramolecular | Influences conformation and packing |
Table 1: Potential Hydrogen Bonding Interactions in this compound
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS can confirm the presence and ratio of carbon, hydrogen, nitrogen, and chlorine atoms. For a related compound, 1,6-di(cyanoguanidino)hexane, the precursor ion [M+H]⁺ was observed at an m/z of 251.17269 using an ESI-QTOF instrument. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific parent ion to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, MS/MS analysis would likely reveal fragmentation pathways involving the cleavage of the hexane backbone and the loss of small neutral molecules from the guanidinium headgroup.
A quantitative high-throughput analytical method developed for 1,6-hexamethylenediamine (HDA), a structurally related diamine, utilized ultra-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC–ESI–MS/MS). cdc.gov This demonstrates the applicability of MS/MS for the analysis of compounds containing the hexane-1,6-diamine moiety.
Expected fragmentation patterns for the protonated molecule are detailed in Table 2.
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | Varies | NH₃ | Loss of ammonia (B1221849) from the guanidinium group |
| [M+H]⁺ | Varies | CH₂=CH₂ | Cleavage within the hexane chain |
| [M+H]⁺ | Varies | C₄H₈ | Further fragmentation of the hexane chain |
| [M+H]⁺ | Varies | Guanidine | Cleavage of the C-N bond linking the hexane chain and guanidinium group |
Table 2: Predicted MS/MS Fragmentation Pathways for this compound
Electronic Absorption and Fluorescence Spectroscopy Approaches
Electronic absorption (UV-Vis) and fluorescence spectroscopy can provide insights into the electronic structure and environment of the chromophores within this compound. The guanidinium group itself does not exhibit strong absorption in the near-UV or visible regions. However, its electronic properties can be influenced by its local environment and any potential charge-transfer interactions.
While the native molecule is not expected to be fluorescent, derivatization with a fluorescent tag could enable sensitive detection and the study of its interactions with other molecules. This approach is commonly used to introduce a spectroscopic handle for compounds lacking intrinsic fluorescence.
Diffraction-Based Characterization Methodologies
X-ray diffraction (XRD) is the most powerful technique for the direct determination of the three-dimensional atomic arrangement in the solid state. Single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the molecule.
Neutron Diffraction Methodologies for Hydrogen Atom Localization and Magnetic Structures
While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. nih.gov This fundamental difference makes neutron diffraction a uniquely powerful tool, especially for locating hydrogen atoms. stfc.ac.uk X-ray diffraction struggles to accurately determine the positions of hydrogen atoms because of their low electron density. mdpi.comstfc.ac.uk
Given the multiple N-H groups in both guanidine and hexane-1,6-diamine, hydrogen bonding is expected to be a dominant force in the crystal structure of their complex. Neutron diffraction can provide precise locations of these hydrogen atoms, offering unambiguous details of the hydrogen-bonding network. mdpi.comstfc.ac.uk This information is critical for understanding the forces holding the complex together and for validating theoretical models. acs.org
A single-crystal neutron diffraction study on pure guanidine, for example, yielded accurate spatial and displacement parameters for all atoms, including hydrogens, which helped to correct and refine previous X-ray diffraction data. acs.org This complementary approach, sometimes involving simultaneous refinement of both X-ray and neutron data, provides a highly accurate final structure. stfc.ac.uk
Microscopic and Morphological Characterization Methodologies
While diffraction techniques reveal the internal atomic arrangement, microscopic methods provide information about the external and internal morphology of the crystalline material, from the microscale down to the nanoscale.
Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface morphology, shape, and size distribution of crystalline particles. acs.org In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (such as secondary electrons) are used to generate an image. This provides a three-dimensional-like view of the sample's topography.
For this compound, SEM analysis would reveal the typical crystal habit (e.g., needles, plates, rods) and provide quantitative data on particle size and size distribution. acs.org This is important as morphology can influence bulk properties like flowability and dissolution rate. For instance, SEM studies on covalent organic frameworks have been used to characterize their rod-like or sheet-like morphologies. acs.org
Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is capable of imaging the internal structure of materials, including their crystal lattice. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen. The interaction of the electrons with the sample forms an image that can reveal details at the atomic level. whiterose.ac.uk
A significant challenge in analyzing organic materials with TEM is their sensitivity to the high-energy electron beam, which can cause radiation damage. nih.govresearchgate.netnih.gov Therefore, low-dose techniques are often employed. researchgate.net Despite this, high-resolution TEM (HRTEM) can be used to visualize crystal lattice fringes, identify defects such as dislocations, and characterize nanoscale features. nih.gov For the title compound, TEM could be used to investigate the presence of stacking faults or other crystalline imperfections that are not apparent from bulk diffraction data.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer and even molecular scale. mdpi.comkit.edu It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever is measured to create a map of the surface's height.
A key advantage of AFM is its ability to operate in various environments, including in liquid, making it suitable for studying fragile samples like organic crystals without the need for freezing or staining. mdpi.com AFM can visualize the surface of a single crystal with molecular resolution, revealing the packing of individual molecules on a crystal face. nih.govresearchgate.net It can also be used to observe dynamic processes like crystal growth in real-time. kit.edunih.gov For this compound, AFM could provide ultra-high-resolution images of the crystal faces, allowing for direct visualization of the molecular lattice and the study of surface defects like screw dislocations and step edges. researchgate.net
Table 3: Summary of Characterization Methodologies and Information Obtained
| Technique | Primary Information | Scale | Sample Form |
| SCXRD | Absolute 3D atomic structure, bond lengths/angles | Atomic | Single Crystal |
| PXRD | Phase ID, crystallinity, lattice parameters | Bulk | Powder |
| Neutron Diffraction | Precise H-atom positions, H-bonding network | Atomic | Single Crystal/Powder |
| SEM | Surface morphology, particle size/shape | Micro to Nano | Bulk/Powder |
| TEM | Internal structure, lattice imaging, defects | Nano to Atomic | Ultrathin Section |
| AFM | Surface topography, molecular packing, local properties | Nano to Molecular | Single Crystal/Surface |
Chromatographic and Separation Science Methodologies for Purity and Composition
The comprehensive characterization of this compound, a complex polymeric material, necessitates the use of advanced chromatographic techniques. These methods are essential for determining the purity of the polymer, quantifying residual monomers or reactants, analyzing its composition, and identifying potential byproducts. The selection of a specific chromatographic method is contingent on the analyte's properties, such as polarity, volatility, and ionic nature.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for assessing the purity of polymeric guanidine derivatives. The development of a robust HPLC method is critical for separating the main polymer from unreacted precursors like hexane-1,6-diamine and other synthesis-related impurities.
Research has demonstrated the successful application of reverse-phase HPLC for the quantitative determination of impurities in similar polyguanidine materials. researchgate.net Method development typically involves the optimization of several key parameters to achieve adequate resolution and sensitivity. A C18 column is commonly employed for the separation, leveraging the hydrophobic interactions between the stationary phase and the analytes. researchgate.net
A gradient elution strategy is often necessary to resolve components with a wide range of polarities. This involves changing the mobile phase composition over the course of the analysis, for instance, by varying the ratio of an organic solvent like acetonitrile (B52724) to an aqueous buffer such as sodium acetate (B1210297) solution. researchgate.net Detection is frequently performed using an ultraviolet (UV) detector, as guanidine-containing structures possess chromophores that absorb in the UV spectrum. For compounds lacking a strong chromophore, derivatization with an agent like 9,10-phenanthrenequinone to form a fluorescent product can be employed prior to HPLC analysis. thermofisher.com The purity of related guanidine compounds has been successfully determined using HPLC, achieving levels of 95% or higher. lgcstandards.comgoogle.com
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm |
| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Sodium Acetate) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | UV at 230 nm |
This table presents a typical set of starting conditions for method development and may require optimization for the specific sample matrix.
The validation of the HPLC method ensures its reliability, with parameters such as precision, accuracy, specificity, and linearity being assessed against established acceptance criteria. researchgate.net Such validated methods can be used to determine impurity content in ranges as low as 0.025–0.75%. researchgate.net
Gas Chromatography (GC) for Volatile Byproducts or Derivatives
Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds. While the polymeric this compound is non-volatile, GC is highly valuable for identifying and quantifying volatile byproducts from its synthesis or degradation. This could include residual solvents or unreacted hexane-1,6-diamine.
Direct analysis of highly polar and low-volatility compounds like guanidine and diamines by GC is challenging. Therefore, a crucial step in the analytical workflow is derivatization, which converts the analytes into more volatile and thermally stable forms suitable for GC analysis. nih.govresearchgate.net For guanidine compounds, derivatization with hexafluoroacetylacetone (B74370) has proven effective, creating derivatives that are sensitive to both alkali flame ionization (FID) and electron-capture detection (ECD). nih.govcapes.gov.br For the analysis of the hexane-1,6-diamine component, various derivatization reactions can be employed, including acylation or silylation, to reduce polarity and improve chromatographic peak shape. researchgate.net
Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., an HP-5 or equivalent). nih.gov The choice of detector depends on the sensitivity and selectivity required. A flame ionization detector (FID) is a universal detector for organic compounds, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds like guanidines and amines. researchgate.net For definitive identification, a mass spectrometer (MS) is coupled to the GC, allowing for the structural elucidation of unknown peaks. nih.gov
Table 3: General Gas Chromatography Method with Derivatization
| Parameter | Condition |
| Derivatization Agent | For Guanidines: Hexafluoroacetylacetone; For Amines: Trifluoroacetic anhydride (B1165640) (TFAA) |
| Column | 30 m x 0.25 mm x 0.25 µm (e.g., Rxi-5Sil MS) nih.gov |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C nih.gov |
| Oven Program | Start at 40°C, ramp 10°C/min to 240°C nih.gov |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Ion Source Temp (MS) | 200 °C nih.gov |
This table outlines a general approach. Specific derivatization reactions and GC conditions must be optimized for the target analytes.
Theoretical and Computational Investigations of Guanidine;hexane 1,6 Diamine;hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on Guanidine (B92328);hexane-1,6-diamine;hydrochloride are not found in the current body of scientific literature.
Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Bonding
There are no available DFT studies that specifically detail the optimized molecular geometry, electronic structure (such as HOMO-LUMO gaps), or bonding characteristics of the discrete Guanidine;hexane-1,6-diamine;hydrochloride compound.
For the related polymer, PHMB, some research has utilized DFT to investigate its electronic and optical properties. researchgate.net These studies, however, are based on the polymeric chain and not the specific monomeric salt requested. A computational protocol combining DFT and cheminformatics has been established for predicting pH-dependent redox potentials of organic molecules, which could theoretically be applied to the compound , but no such application has been published. nih.govchemrxiv.org
Ab Initio Methods for High-Accuracy Spectroscopic Parameter Prediction
No publications were identified that employ high-accuracy ab initio methods to predict spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) for this compound.
Conformational Analysis and Tautomeric Equilibria
A detailed conformational analysis or investigation into the tautomeric equilibria of this compound has not been reported in the scientific literature.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. While this is a powerful tool, its application has been focused on the polymeric form, PHMB, rather than the discrete compound.
Solvation Behavior and Ionic Interactions in Solution
There is a lack of specific MD simulations detailing the solvation behavior and ionic interactions of this compound in solution.
In contrast, extensive MD simulations have been performed on PHMB. These studies reveal that PHMB polymers adsorb onto phospholipid bilayer surfaces through electrostatic interactions. acs.orgacs.orgresearchgate.net The simulations show partial penetration into the membrane without forming pores, and suggest that translocation may occur through binding to phospholipids. acs.orgacs.orgresearchgate.netmanchester.ac.uk Once inside a cell, simulations indicate that PHMB can interact extensively with DNA. acs.orgresearchgate.net
Self-Assembly Tendencies and Aggregation Phenomena
No studies on the self-assembly or aggregation phenomena of the discrete this compound compound were found. Research on PHMB indicates it behaves as a surfactant due to its amphiphilic structure, which is a property related to its polymeric nature. mdpi.com
Crystal Lattice Dynamics and Vibrational Modes
The study of crystal lattice dynamics provides fundamental insights into the collective motions of atoms within a crystalline solid, which are crucial for understanding thermal properties, phase stability, and responses to external stimuli. These collective vibrations are quantized as phonons.
Theoretical investigation of the lattice dynamics of this compound would primarily be conducted using Density Functional Perturbation Theory (DFPT). uclouvain.be This first-principles method allows for the calculation of phonon dispersion curves across the Brillouin zone. uclouvain.be The phonon spectrum reveals the frequencies of all vibrational modes. Modes at the Gamma (Γ) point of the Brillouin zone are typically accessible via infrared (IR) and Raman spectroscopy. uclouvain.be For a crystal like this compound, three of these branches are acoustic modes, whose frequencies approach zero at the Γ point, while the remaining are optical modes. uclouvain.be
The vibrational modes of this compound can be conceptually divided based on its functional components: the guanidinium (B1211019) cation, the hexane-1,6-diamine linker, and the interactions involving the hydrochloride counter-ion.
Guanidinium Cation Modes: The planar guanidinium group (C(NH₂)₃⁺) has a delocalized positive charge and characteristic vibrations. researchgate.net These include N-H stretching vibrations, typically found in the 3200-3400 cm⁻¹ range, C-N stretching modes, and various in-plane and out-of-plane bending modes of the NH₂ groups.
Hexane-1,6-diamine Modes: The flexible hexane (B92381) chain contributes C-H stretching vibrations (symmetric and asymmetric) around 2850-2960 cm⁻¹. nist.govnist.gov It also produces a series of characteristic CH₂ bending (scissoring, ~1450 cm⁻¹), wagging, and twisting modes in the fingerprint region (below 1500 cm⁻¹).
Amine and Ammonium (B1175870) Modes: The terminal amine groups (-NH₂) and their protonated ammonium forms (-NH₃⁺) in the presence of the hydrochloride would exhibit N-H stretching and bending vibrations, which are sensitive to the strong hydrogen bonding with the chloride anion.
A theoretical vibrational analysis would produce a detailed spectrum. The table below presents representative vibrational frequencies that would be expected from a computational analysis of the compound's components.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| Guanidinium (C(NH₂)₃⁺) | N-H Stretch | 3200 - 3400 |
| C=N Asymmetric Stretch | 1640 - 1680 | |
| NH₂ Scissoring | 1580 - 1620 | |
| Hexane Chain (-CH₂-) | C-H Asymmetric Stretch | 2915 - 2935 |
| C-H Symmetric Stretch | 2845 - 2865 | |
| CH₂ Scissoring | 1440 - 1470 | |
| Amine/Ammonium (-NH₂/-NH₃⁺) | N-H Stretch | 3100 - 3500 |
| N-H Bending | 1500 - 1650 |
This table is illustrative, based on characteristic group frequencies. Actual computed values would depend on the specific molecular environment and intermolecular interactions within the crystal.
Force Field Development for Molecular Modeling of this compound and its Derivatives
Molecular modeling, particularly molecular dynamics (MD) simulations, requires a robust force field to accurately describe the potential energy of the system as a function of its atomic coordinates. For a novel or complex molecule like this compound, a specific force field must often be developed or adapted from existing ones like AMBER, CHARMM, or OPLS. nih.govacs.orgnih.gov
The development process is a multi-step procedure aimed at parameterizing the energy function. acs.orgnih.gov A typical classical force field includes terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions.
Force Field Energy Function:
The parameterization workflow for this compound would involve:
Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the isolated molecule (or its fragments) to obtain optimized geometries, vibrational frequencies, and the electrostatic potential (ESP). nih.govacs.org
Charge Derivation: The delocalized charge of the guanidinium group is a critical feature. Atomic partial charges are derived by fitting them to the QM-calculated ESP. nih.govacs.org This ensures that the long-range electrostatic interactions, which are dominant in this ionic compound, are accurately represented.
Bonded Parameter Fitting: Equilibrium bond lengths and angles are taken from the QM-optimized geometry. acs.org The corresponding force constants are often refined by fitting them to reproduce the vibrational frequencies calculated via QM methods. nih.gov
Torsional Parameter Fitting: The dihedral angle parameters, which govern the conformational flexibility of the hexane chain, are the most complex to parameterize. They are typically fitted to reproduce the potential energy surface of key torsional angles as calculated by QM. acs.orgnih.gov
The table below outlines the essential components that would be parameterized in a force field for this compound.
| Interaction Term | Functional Form Example | Parameters to be Determined |
| Bond Stretch | Force constant (), Equilibrium distance () | |
| Angle Bend | Force constant (), Equilibrium angle () | |
| Dihedral Torsion | Barrier height (), Periodicity (), Phase angle () | |
| van der Waals | Lennard-Jones well depth (), Collision diameter () | |
| Electrostatic | Atomic partial charges () |
This table shows common functional forms; specific force fields may use variations.
Predictive Modeling of Crystal Packing and Polymorphism
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science. acs.orgscilit.com Computational Crystal Structure Prediction (CSP) methods are employed to explore the potential polymorphs of a molecule by searching for minima on the crystal energy landscape. acs.orgtandfonline.com
For this compound, a CSP study would be particularly insightful due to the molecule's combination of strong, directional hydrogen bonds and a flexible, non-polar backbone. The process involves two main stages:
Search for Possible Crystal Packings: A global search algorithm (e.g., simulated annealing, genetic algorithms) is used to generate thousands of hypothetical crystal structures across various common space groups, starting from the molecular structure. researchgate.net
Ranking by Lattice Energy: The generated structures are then ranked based on their calculated lattice energy, which is computed using a combination of the molecular force field (for intramolecular energy) and an accurate model for intermolecular interactions. scilit.comtandfonline.com
The crystal packing of this compound will be dominated by the strong, charge-assisted hydrogen bonds between the N-H donors of the guanidinium and terminal ammonium groups and the chloride anion (Cl⁻) acceptor. researchgate.netrsc.org The flexible hexane chain introduces conformational variability, allowing the molecule to adopt different shapes to optimize both hydrogen bonding and van der Waals packing, potentially leading to a complex energy landscape with multiple low-energy polymorphs. acs.org
A typical output from a CSP study is a crystal energy landscape plot. The table below simulates a possible outcome, showing a ranked list of predicted stable polymorphs.
| Rank | Predicted Polymorph | Space Group | Relative Energy (kJ/mol) | Calculated Density (g/cm³) | Hydrogen Bonding Motif |
| 1 | Form I | P2₁/c | 0.00 | 1.25 | 3D network, Cl⁻ bridges cations |
| 2 | Form II | P-1 | +0.85 | 1.23 | 2D sheets, cations linked by Cl⁻ |
| 3 | Form III | C2/c | +2.10 | 1.21 | 1D chains, zigzag conformation |
| 4 | Form IV | P2₁2₁2₁ | +3.50 | 1.19 | Helical chains, folded conformation |
This is a hypothetical data table illustrating the results of a CSP study. The global minimum (Rank 1) is set as the zero-energy reference.
Computational Exploration of Reaction Pathways and Transition States
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating the activation energies of transition states. arxiv.orgarxiv.org For this compound, computational studies could explore its synthesis pathway.
Locating Stationary Points: The geometries of reactants, products, intermediates (local minima), and transition states (first-order saddle points) are optimized.
Calculating Energies: Single-point energy calculations at a high level of theory are performed on the optimized geometries to determine the relative energies, reaction enthalpies, and activation barriers.
Verifying Transition States: A frequency calculation is performed to ensure that a transition state structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
For example, one could model the reaction of one amino group of hexane-1,6-diamine with a reagent like S-methylisothiourea sulfate (B86663). The computational study would detail the nucleophilic attack of the amine on the reagent, followed by the elimination of a leaving group (e.g., methanethiol). DFT calculations can predict whether the reaction proceeds stepwise or concertedly and determine the energy barrier for each step. nih.govnih.gov
The following table provides a hypothetical summary of results from a DFT study on a proposed reaction step.
| Reaction Step | Description | ΔE (Reaction Energy) (kJ/mol) | Eₐ (Activation Energy) (kJ/mol) |
| Step 1 | Nucleophilic attack of HDA on guanidinylating agent | -25.3 | +65.7 |
| Step 2 | Proton transfer to create a better leaving group | -15.1 | +40.2 |
| Step 3 | Elimination of leaving group to form product | -88.5 | +55.9 |
This table presents hypothetical energy values for an illustrative reaction pathway. ΔE represents the energy change from the previous step, and Eₐ is the activation barrier for that step.
Chemical Reactivity and Mechanistic Studies Involving Guanidine;hexane 1,6 Diamine;hydrochloride
Acid-Base Equilibria and Proton Transfer Dynamics
The acid-base characteristics of Guanidine (B92328);hexane-1,6-diamine;hydrochloride in aqueous solution are defined by the pKa values of the guanidinium (B1211019) ion and the two amino groups of hexane-1,6-diamine.
Guanidine is an exceptionally strong organic base in water, with the pKb of its conjugate acid, the guanidinium ion, being 0.4. wikipedia.org This corresponds to a pKa of 13.6 for the guanidinium ion. wikipedia.orgchegg.comchegg.com Consequently, in nearly all aqueous solutions, guanidine exists almost exclusively in its protonated guanidinium form, a planar, highly stable cation due to extensive resonance stabilization. wikipedia.org
Hexane-1,6-diamine is a typical aliphatic diamine and is also basic. The lone pair electrons on the nitrogen atoms are readily available for protonation. brainly.comchemicalbook.com In contrast to aromatic amines where the lone pair can be delocalized into the ring system, the aliphatic nature of hexane-1,6-diamine makes it a stronger base. brainly.comthestudentroom.co.uk The two amino groups have distinct pKa values corresponding to the diprotonated and monoprotonated species.
Proton transfer dynamics in a solution of this salt would involve rapid exchanges between the various protonated and unprotonated amine sites and water molecules. The equilibrium position is overwhelmingly shifted towards the protonated forms—guanidinium and the di-ammonium hexane (B92381) cation—especially in neutral or acidic conditions. To deprotonate the guanidinium ion, a very strong base is required. researchgate.net
Table 1: Comparative pKa Values of Constituent Moieties This table provides the dissociation constants for the conjugate acids of the individual components.
| Compound Moiety | Conjugate Acid | pKa Value |
|---|---|---|
| Guanidine | Guanidinium Ion | 13.6 wikipedia.orgchegg.com |
| Hexane-1,6-diamine (1st protonation) | Hexane-1,6-diammonium Ion | ~10.8 (Typical value for primary alkylamines) |
| Hexane-1,6-diamine (2nd protonation) | Hexane-1,6-monoammonium Ion | ~9.8 (Typical value for primary alkylamines) |
Nucleophilic Reactivity of the Diamine Moiety
The primary sites for nucleophilic attack within the Guanidine;hexane-1,6-diamine;hydrochloride complex are the nitrogen atoms of the hexane-1,6-diamine moiety. chemicalbook.com In its unprotonated state, the diamine possesses two primary amine groups, each with a lone pair of electrons, making it a potent nucleophile.
However, in the context of the hydrochloride salt, these amine groups will be largely protonated, forming ammonium (B1175870) cations. This protonation significantly diminishes their nucleophilicity. The reactivity would be highly pH-dependent. In a sufficiently basic environment where the free diamine is present, it can readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides.
In contrast, the guanidinium cation is a very poor nucleophile. The positive charge is delocalized across the central carbon and three nitrogen atoms, and the lone pairs are integral to the resonance-stabilized system, rendering them unavailable for nucleophilic attack. wikipedia.org While neutral guanidine can act as a nucleophile in certain synthetic reactions, such as in the alkylation with alkyl halides, this requires the deprotonated form. nih.gov
Electrophilic Activation and Derivatization Strategies
Derivatization of the this compound complex primarily involves the reaction of the hexane-1,6-diamine moiety with electrophiles. The two primary amine groups can be targeted for various modifications, provided the pH is adjusted to generate the free base form. Common derivatization strategies include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, and potentially quaternary ammonium salts.
Reaction with Aldehydes and Ketones: Formation of imines (Schiff bases), which can be subsequently reduced to form secondary amines.
The guanidinium group itself is generally inert to electrophilic attack due to its positive charge and resonance stabilization. However, synthetic strategies exist for the preparation of substituted guanidines by activating a precursor, such as a carbodiimide (B86325) or an S-alkylisothiourea salt, with an amine. wikipedia.orgacs.orgresearchgate.net These methods build the guanidine group rather than derivatizing a pre-existing guanidinium ion.
Thermal Decomposition Pathways and Kinetic Analysis
The thermal decomposition of this compound is expected to be a complex process involving the breakdown of its individual components.
Guanidinium Salts: The thermal decomposition of guanidinium salts, such as guanidine nitrate (B79036) (GN), has been studied. semanticscholar.orgjes.or.jp The decomposition of guanidine itself can proceed through unimolecular or bimolecular pathways, with a catalyzed pathway involving acid being the most plausible, leading to the formation of ammonia (B1221849) (NH₃) and other nitrogen-containing compounds like HNCNH. jes.or.jp The presence of the chloride ion may influence the specific pathways and intermediates. Studies on guanidinium carbonate show it decomposes at temperatures starting around 165 °C, ultimately forming melamine. researchgate.net
Hexane-1,6-diamine: As an aliphatic diamine, hexane-1,6-diamine is stable under normal conditions but will decompose at elevated temperatures. lps.org Hazardous decomposition products include nitrogen-containing gases, carbon monoxide, and carbon dioxide. lps.org
Table 2: Potential Thermal Decomposition Products This table lists likely products from the high-temperature decomposition of the compound's constituent parts.
| Original Moiety | Likely Decomposition Products | Reference |
|---|---|---|
| Guanidinium | Ammonia, Water, N₂O, CO₂, Melamine | jes.or.jpresearchgate.net |
| Hexane-1,6-diamine | Nitrogen oxides, Carbon monoxide, Carbon dioxide | lps.org |
| Chloride | Hydrogen chloride (HCl) | youtube.com |
Oxidation-Reduction Chemistry of this compound
The oxidation-reduction chemistry of the complex is governed by the distinct properties of the guanidinium and diamine moieties.
Oxidation: The hexane-1,6-diamine portion is susceptible to oxidation, typical for primary amines. Strong oxidizing agents can lead to a variety of products. The guanidinium cation, on the other hand, is highly resistant to oxidation due to the +1 charge and the high oxidation state of the central carbon atom. While studies have shown the oxidation of guanidine hydrochloride by powerful oxidants like periodate (B1199274) in the presence of a catalyst, these are forcing conditions. iarjset.com Some specialized redox-active guanidines have been designed as catalysts for the oxidation of organic molecules, but this involves purpose-built derivatives rather than the parent compound. researchgate.netnih.gov It has been noted that some microorganisms can utilize guanidine as an energy source through oxidation. nih.gov
Reduction: The guanidinium ion is not reducible under standard chemical conditions. The reduction of nitroguanidine (B56551) to aminoguanidine (B1677879) has been reported, but this involves a nitro-derivative not present here. proquest.comsciencemadness.orgacs.org The aliphatic diamine moiety is also a non-reducible group under normal circumstances. Therefore, the this compound salt is considered stable towards chemical reducing agents.
Investigation of Ionic Interactions, Ion Pairing, and Salt Hydrates
As an ionic compound, this compound exists in solution as a collection of solvated ions. The interactions between these ions are complex and significant.
Ionic Interactions: The solution contains the guanidinium cation ([C(NH₂)₃]⁺), the hexane-1,6-diammonium cation ([H₃N(CH₂)₆NH₃]²⁺), and chloride anions (Cl⁻). There will be strong electrostatic attractions between the oppositely charged ions. reddit.comspectroscopyonline.comquora.com
Ion Pairing: Guanidinium salts are well-known for their interesting ion-pairing behavior. researchgate.netacs.orgnih.gov Molecular dynamics simulations and experimental studies have shown that the nature of the anion affects the degree of ion pairing and the ability of the guanidinium ion to interact with other molecules. acs.orgnih.gov In this specific salt, there would be competition between the guanidinium and the diammonium cations for pairing with the chloride anions. Furthermore, research has demonstrated the counterintuitive phenomenon of like-charge pairing between two guanidinium cations in aqueous solution, stabilized by van der Waals forces and hydrophobic effects. aip.orgnih.gov Similar weak interactions might occur between the cationic species in a concentrated solution of this salt.
Salt Hydrates: In aqueous solution, all ions will be efficiently solvated by water molecules. wikipedia.org The guanidinium ion, with its planar structure and multiple hydrogen bond donors, is well-solvated. wikipedia.org Similarly, the ammonium groups of the protonated diamine and the chloride anion will be strongly hydrated. In the solid state, it is highly probable that the salt crystallizes as a hydrate, with water molecules incorporated into the crystal lattice to stabilize the ionic structure.
Applications of Guanidine;hexane 1,6 Diamine;hydrochloride in Materials Science and Engineering
Polymer Chemistry and Engineering
Cross-linking Agent for Polymer Networks
Formation of Stimuli-Responsive Gels (Non-Biomedical)
A review of current scientific literature indicates a lack of specific research focused on the use of Guanidine (B92328);hexane-1,6-diamine;hydrochloride (PHMB) for the formation of non-biomedical stimuli-responsive gels. Stimuli-responsive gels, or "smart" materials, are three-dimensional polymer networks that can exhibit significant changes in their volume or physical properties in response to external stimuli like pH, temperature, or light. nih.govmdpi.com While the cationic and polyelectrolytic nature of PHMB, with its repeating basic biguanide (B1667054) groups, suggests a potential for pH-responsive behavior, dedicated studies to create and characterize PHMB-based gels for non-biomedical applications such as sensors or actuators have not been identified in publicly available research. The development of such materials would likely involve cross-linking the linear PHMB polymer chains to form a hydrogel network, which could then be investigated for its swelling-shrinking behavior in response to environmental pH changes.
Supramolecular Chemistry and Self-Assembly
The structure of Guanidine;hexane-1,6-diamine;hydrochloride (PHMB) makes it a molecule of significant interest for supramolecular chemistry and self-assembly. mdpi.com Its key features for these applications include a high density of hydrogen-bonding sites within the biguanide groups, its nature as a polycationic electrolyte, and its amphiphilic character, combining hydrophilic biguanide units with hydrophobic hexamethylene spacers. mdpi.comrsc.org These properties suggest that PHMB can participate in forming organized, non-covalent structures. Research has indicated that PHMB is a suitable building block for supramolecular chemistry. mdpi.comresearchgate.net In aqueous solutions, it exhibits surfactant-like behavior, forming aggregates above a critical concentration. mdpi.comresearchgate.net
Host-Guest Interactions with Macrocyclic Receptors and Cryptands
While the guanidinium (B1211019) group is a well-known functional motif in supramolecular chemistry for binding anionic guests, specific studies detailing the interaction of the polymeric this compound (PHMB) with macrocyclic hosts or cryptands are not available. Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.govrsc.org The positively charged biguanide units along the PHMB polymer backbone could theoretically act as binding sites for anionic or electron-rich macrocyclic hosts. The flexible hexamethylene spacers could allow the polymer to conform and potentially wrap around larger host structures. However, no experimental studies demonstrating such specific host-guest complexation with this polymer have been found.
Formation of Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Gels
Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via directional hydrogen bonds. nih.govnih.gov The biguanide group, a core component of PHMB, contains multiple amine functionalities that are excellent hydrogen bond donors and acceptors, making it an attractive moiety for constructing such frameworks. mdpi.com The combination of these strong hydrogen-bonding groups with flexible aliphatic spacers in PHMB provides the necessary components for self-assembly into extended networks.
Although specific research on the formation of crystalline HOFs or non-biomedical supramolecular gels directly from PHMB is not documented, its chemical properties are highly relevant to this field. The polymer's ability to form multiple hydrogen bonds is considered a key property for its potential use in supramolecular chemistry. mdpi.com The self-assembly process could lead to materials with ordered structures and potentially tunable properties. The formation of supramolecular gels, which are viscoelastic materials formed through the hierarchical self-assembly of low-molecular-weight gelators, is another theoretical possibility for PHMB or its derivatives, driven by the strong, directional hydrogen bonding of the biguanide units. researchgate.net
Below is a table summarizing the properties of PHMB relevant to its potential in supramolecular chemistry.
| Property | Description | Relevance to Supramolecular Chemistry | Source |
| Chemical Structure | Cationic polymer with repeating biguanide units linked by hexamethylene spacers. | Provides multiple sites for non-covalent interactions. | mdpi.comrsc.org |
| Hydrogen Bonding | The five conjugated amines per biguanide unit can act as hydrogen bond donors and acceptors. | Enables self-assembly into ordered structures like frameworks or gels. | mdpi.com |
| Charge | Polycationic nature in solution. | Facilitates interactions with anionic species and influences self-assembly. | rsc.org |
| Amphiphilicity | Contains both hydrophilic (biguanide) and hydrophobic (hexamethylene) segments. | Drives aggregation and self-organization in solution, such as micelle formation. | mdpi.comresearchgate.net |
| Chelation | Acts as a good metal chelator. | Allows for the potential formation of metallo-supramolecular structures. | mdpi.com |
Directed Self-Assembly of Guanidinium-Based Architectures
The self-assembly of macromolecules into ordered structures is a cornerstone of advanced materials design. Guanidinium-functionalized polymers, owing to their distinct molecular interactions, are excellent candidates for creating complex, self-assembled architectures. The process is driven by a combination of non-covalent forces, including the strong, directional hydrogen bonding capabilities of the guanidinium group, electrostatic interactions, and the hydrophobic effect. mit.edu
Researchers have demonstrated that amphiphilic molecules containing a guanidinium head group can self-assemble into diverse nanostructures such as nanofibers and nanoribbons. mit.edu For instance, aromatic amide (aramid) amphiphiles functionalized with a guanidinium group can form stable nanofibers through a combination of hydrogen bonding and π-π stacking. mit.edu Similarly, novel supramolecular systems have been created by mixing guanidinium-modified hyperbranched polyamidoamine with cationic copolymers, leading to self-assembled structures with potential applications as functional materials. researchgate.net
In another approach, the strong affinity of the guanidinium group for phosphates and other oxoanions has been exploited. The simple mixing of adenosine (B11128) 5'-triphosphate (ATP) with an azobenzene-guanidinium compound spontaneously results in the formation of micrometer-sized, fluorescent supramolecular aggregates. nih.gov These assemblies are highly dynamic and responsive to multiple stimuli, including light and enzymes. nih.gov This highlights the utility of guanidinium-mediated interactions in designing dynamic and functional supramolecular systems.
Amphiphilic polymers based on borneol and guanidine have also been shown to form nanoaggregates through self-assembly. nih.gov These structures enhance the interaction with negatively charged biological surfaces, such as bacterial biofilms, demonstrating a strategy where the assembly itself provides a functional advantage. nih.gov
| Guanidinium System | Self-Assembly Drivers | Resulting Architecture | Potential Application | Reference |
|---|---|---|---|---|
| Aramid Amphiphile + Guanidinium Head Group | Hydrogen Bonding, π-π Stacking | Nanofibers | Studying Water Dynamics | mit.edu |
| ATP + Azobenzene-Guanidinium | Electrostatic Interactions, π-π Stacking | Micrometer-sized Aggregates | Stimuli-Responsive Systems, Sensing | nih.gov |
| Hyperbranched Polyamidoamine Guanidinium Salts + Cationic Copolymers | Electrostatic Interactions | Supramolecular Systems | Clay Hydration Inhibitors | researchgate.net |
| Borneol-Guanidine Amphiphilic Polymers | Hydrophobic Interactions | Nanoaggregates | Anti-biofilm Agents | nih.gov |
Membrane Science and Separation Technologies
The cationic and hydrophilic nature of the guanidinium group makes polymers containing it highly valuable in membrane science for enhancing performance in various separation processes.
Fabrication of Selective Separation Membranes for Gas and Liquid Phase Separations
Guanidinium-functionalized polymers are used to modify the surfaces of separation membranes, improving their efficiency and durability. In the field of nanofiltration (NF), modifying conventional polyamide thin-film composite (TFC) membranes by covalently bonding reactive guanidine molecules to their surface has been shown to yield significant performance enhancements. rsc.orgresearchgate.net This modification can dramatically increase water permeability without sacrificing salt rejection, a crucial balance for water treatment and desalination. rsc.org The "structure-breaking" effect of the guanidinium group is believed to split large water molecule clusters into smaller ones, facilitating their passage through membrane channels. researchgate.net
In one study, the water flux for a 2 g/L Na₂SO₄ solution increased from 25.2 L m⁻² h⁻¹ for a standard membrane to 68.4 L m⁻² h⁻¹ for a guanidinium-functionalized membrane at 0.6 MPa, while maintaining a high salt rejection of approximately 98.3%. rsc.orgresearchgate.net These modified membranes also exhibit excellent anti-fouling and antimicrobial properties, which are critical for extending membrane life and reducing operational costs in wastewater reclamation. rsc.org
Beyond water filtration, guanidinium-based polymers are being developed for anion exchange membranes (AEMs), particularly for applications in high-temperature proton exchange membrane fuel cells (HT-PEMFCs). fau.deuta.edu Membranes synthesized through the polycondensation of a guanidinium salt and diamines show enhanced ionic conductivity and superior chemical stability due to the resonance-stabilized structure of the guanidinium cation. uta.edu For example, a composite membrane incorporating a guanidinium-based polymer into a porous polytetrafluoroethylene (PTFE) film demonstrated an outstanding ionic conductivity of 80 mS/cm at 20°C. uta.edu
| Membrane Type | Guanidinium Material/Modification | Key Performance Improvement | Reported Value | Reference |
|---|---|---|---|---|
| Nanofiltration (NF) TFC Membrane | Surface functionalization with reactive guanidine | Increased Water Flux (vs. control) | 25.2 to 68.4 L m⁻² h⁻¹ | rsc.orgresearchgate.net |
| Nanofiltration (NF) TFC Membrane | Surface functionalization with reactive guanidine | Salt (Na₂SO₄) Rejection | ~98.3% | rsc.orgresearchgate.net |
| Anion Exchange Membrane (AEM) | Guanidinium-based polymer in PTFE matrix | Ionic Conductivity (at 20°C) | 80 mS/cm | uta.edu |
| HT-PEMFC Membrane | Tetramethylguanidinium-functionalized PPFSt | Proton Conductivity (at 160°C) | 322 mS/cm | fau.de |
Adsorbent Materials for Chemical Purification and Environmental Remediation
The strong positive charge of the guanidinium group allows it to effectively bind with anionic pollutants, making guanidinium-based polymers excellent adsorbent materials for environmental remediation. These materials are designed to be porous and have a high surface area, maximizing their capacity for capturing contaminants from water.
Ionic covalent organic nanosheets (iCONs) featuring guanidinium motifs have been developed for the sequestration of toxic oxoanions like chromate (B82759) (Cr(VI)) and arsenate (As(V)) from water. osti.gov The efficiency of these materials is linked to the acidity (pKa) of the guanidinium units, which can be tuned by altering the chemical structure of the nanosheets. osti.gov This tuning regulates the ion exchange capacity and the selectivity of the adsorbent. Studies show that while chromate binds strongly through ion-ion interactions, arsenate requires a more specific bidentate hydrogen bonding interaction for effective capture. osti.gov
In another notable example, a guanidinium-based cationic porous organic polymer (POP) demonstrated an exceptionally high uptake capacity for permanganate (B83412) ions, reaching 9.4 g/g. rsc.org This performance is attributed to the powerful electrostatic interaction between the cationic polymer network and the anionic permanganate.
Furthermore, composites like poly(hexamethylene guanidine) (PHMG) functionalized chitosan (B1678972) nanofiber membranes have been fabricated for the removal of dyes from wastewater. researchgate.net The presence of numerous amino and guanidinium groups provides abundant active sites for binding anionic dye molecules. researchgate.net
Development of Ion-Exchange Resins for Specific Ion Capture
Guanidinium-based materials are highly effective as strongly basic anion exchangers. google.com Their application in ion-exchange resins is particularly promising for the selective capture and separation of valuable or contaminating ions. The resonance stability of the protonated guanidinium cation contributes to the robust performance of these resins.
In bioprocessing, guanidinium-based multimodal anion exchange resins have been evaluated for protein separation. nih.gov Research on a bis-guanidine resin showed high recovery for most proteins and a pH-dependent selectivity pattern. This resin demonstrated superior separability and orthogonality compared to some commercial anion exchangers, making it a candidate for purifying complex protein mixtures. nih.gov For instance, the salt elution range for a bis-guanidine resin was found to be broad (0.162 to 0.828 M NaCl), indicating its ability to separate proteins with different charges. nih.gov
The synthesis of these resins often involves reacting a polymer containing primary or secondary amino groups with cyanamide (B42294), converting the amino functionalities into strongly basic guanidine groups. google.com This process allows for the creation of resins with a high density of guanidinium sites, enhancing their ion exchange capacity.
Coatings and Surface Modification
The ability of guanidinium polymers to form robust, functional films makes them ideal for coatings and surface modifications, particularly where interfacial properties are critical.
Adhesion Promoters and Interfacial Engineering
Adhesion promoters, or primers, are crucial for ensuring a strong and durable bond between a substrate and a coating or adhesive. google.comaerospheres.com While specific data on "this compound" as a standalone adhesion promoter is limited, the known properties of guanidinium-based polymers like PHMG suggest their utility in interfacial engineering. The cationic nature and hydrogen-bonding ability of guanidinium groups can enhance surface wetting and create strong chemical and mechanical bonds with both the substrate and the subsequent adhesive layer. google.com
Polymers like PHMG have been incorporated into various materials to modify their surface properties. nih.govrsc.org For example, their integration into polymer coatings can prevent biofouling, a process that relies on controlling initial microbial adhesion to a surface. wikipedia.org This anti-adhesive characteristic is beneficial in applications ranging from marine coatings to medical devices. Furthermore, guanidinium-functionalized polycarbodiimides have been synthesized for use in coatings, where their interaction with surfaces can be exploited. nih.gov The design of such polymers often involves balancing the hydrophilic guanidinium groups with hydrophobic components to tailor their interfacial activity. nih.govnih.gov
Surface Functionalization for Enhanced Chemical Resistance and Durability
Research into PHMB coatings on materials like titanium alloys (e.g., Ti6Al4V) has shown that surface pre-treatments can significantly enhance the adsorption and stability of the PHMB layer. mdpi.com For instance, treatment with NaOH has been found to create a more uniform and dense coating of PHMB compared to oxidation with H₂O₂. mdpi.com This dense coating not only provides excellent antimicrobial properties but also contributes to the material's durability by protecting the underlying surface from environmental interactions. mdpi.com
The durability of PHMB-functionalized surfaces has been a key area of investigation, particularly in applications requiring long-term performance, such as in medical devices and textiles. Studies on PHMB-treated textiles have demonstrated remarkable wash durability, with antibacterial efficacy remaining high even after multiple laundering cycles. mdpi.comresearchgate.net This resilience is due to the strong binding affinity of PHMB with materials like cotton. mdpi.com In a longitudinal study conducted in a hospital environment, PHMB-treated healthcare uniforms retained over 99% of their antibacterial efficacy against common pathogens after five months of use and repeated washing. mdpi.com This indicates that the functional surface treatment is not easily leached or abraded, highlighting its durability.
While primarily studied for its antimicrobial efficacy, the chemical robustness of PHMB suggests its potential in protecting surfaces from certain chemical challenges. mdpi.com The polymer itself is thermally stable, remaining active even after being heated to 280°C. rsc.org It is also noted for being non-corrosive to various metals, including stainless steel and carbon steel. rsc.org This intrinsic stability is a foundational property for any material intended to confer chemical resistance. For example, in a study on Ti6Al4V implants, a dense PHMB coating was suggested to protect the implant surface from the capture of new contaminants from the air, thereby maintaining a robust and biocompatible surface. mdpi.com
| Material/Substrate | Surface Treatment/Functionalization | Observed Durability/Resistance Finding | Reference |
| Titanium Alloy (TC4) | Two-step process with phosphonate/active ester block polymers for PHMB coating | Dense PHMB coating demonstrated robust resistance to mechanical damage and chemical attack. | mdpi.com |
| Cotton/Polyester Fabric | PHMB treatment for healthcare uniforms | Maintained >99% antibacterial efficacy after 5 months of use and repetitive hospital laundry cycles. | mdpi.com |
| Cellulosic Fabrics | Adsorption of PHMB | Adsorption is concentration-dependent, showing good affinity and durability. | researchgate.net |
| Polyurethane (PU) | Blended with PHMB to form electrospun membranes | While tensile strength was slightly reduced, the membranes retained hyperelastic and durable properties suitable for wound dressings. | nih.gov |
Smart Materials and Responsive Systems
The guanidinium groups within the structure of PHMB and related polymers are pivotal to their function in smart materials. These cationic groups can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which can be modulated by external stimuli like pH and temperature.
pH-Responsive Polymeric Materials
The development of pH-responsive, or "smart," materials that change their properties in response to changes in acidity is a significant area of research in materials science. Guanidinium-containing polymers, due to the high pKa of the guanidinium group (around 13.5), are protonated and carry a positive charge across a wide pH range. nih.gov This characteristic makes them interesting components for creating materials that can interact with and respond to pH changes in their environment.
While PHMB itself is known to be pH-tolerant, maintaining its functionality across a broad pH spectrum, the principles of guanidinium chemistry are being applied to create novel pH-sensitive hydrogels. nih.govmdpi.com Hydrogels are cross-linked polymer networks that can absorb large amounts of water, and their swelling behavior can be made responsive to pH. For example, hydrogels can be designed to swell or shrink as the pH of the surrounding medium changes. This is typically achieved by incorporating acidic or basic functional groups into the polymer network.
In the context of guanidinium-containing polymers, researchers have developed hydrogels that exhibit pH-dependent swelling. For instance, a study on a superporous hydrogel composite containing carboxylic acid groups demonstrated a significant increase in swelling as the pH moved from acidic to neutral and basic conditions. nih.gov At low pH, the carboxylic acid groups are protonated, leading to less repulsion between polymer chains and thus a lower degree of swelling. As the pH increases, these groups deprotonate and become negatively charged, leading to electrostatic repulsion and increased swelling. nih.gov
While much of the research on pH-responsive hydrogels has focused on polymers with carboxylic or amine groups, the strong positive charge of guanidinium-containing polymers can be utilized in combination with anionic polymers to create polyelectrolyte complexes that are sensitive to pH. The interaction between the cationic guanidinium groups and anionic counterparts can be modulated by pH, leading to changes in the material's structure and properties.
The table below summarizes the pH-responsive swelling behavior of various hydrogel systems, illustrating the principles that can be applied to guanidinium-based materials.
| Hydrogel System | pH of Medium | Equilibrium Swelling Ratio (g/g) | Key Observation | Reference |
| Poly(acrylamide-co-methacrylic acid) Superporous Hydrogel | 1.0 - 3.0 | Low (not specified) | Minimal swelling due to protonation of carboxylic groups. | nih.gov |
| 4.9 | Increased swelling | Ionization of some carboxylate groups leads to electrostatic repulsion. | nih.gov | |
| 6.2 - 7.4 | High (not specified) | Maximum swelling as most carboxylic groups are ionized. | nih.gov | |
| Methylated Biochemical Fulvic Acid/DMAA Hydrogel | 1 | 8.18 | Swelling is lowest at very acidic and very basic pH. | mdpi.com |
| 7 | 9.23 | Peak swelling observed in neutral conditions. | mdpi.com | |
| 13 | 8.09 | Swelling decreases in highly basic conditions. | mdpi.com | |
| γ-PGA/ε-PL Hydrogel in NaCl solution | 2.0 | ~10 | Minimum swelling at low pH. | mdpi.com |
| 6.0 | ~55 | Swelling capacity increases with pH. | mdpi.com |
Temperature-Responsive Polymer Systems
Thermo-responsive polymers are another class of smart materials that undergo a phase transition in response to a change in temperature. In aqueous solutions, these polymers can exhibit either a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). Polymers with UCST behavior are soluble at higher temperatures and become insoluble as the temperature is lowered.
Recent research has shown that guanidinium-functionalized polyelectrolytes, such as poly-L-arginine, can exhibit UCST behavior in the presence of monovalent salts. nih.govmdpi.com This phenomenon is attributed to the π-π stacking interactions between the planar guanidinium groups. At lower temperatures, these attractive interactions, combined with reduced Coulombic repulsion due to salt screening, lead to polymer aggregation and phase separation. As the temperature increases, the thermal energy overcomes these interactions, and the polymer dissolves. nih.govmdpi.com
This temperature-responsive behavior is influenced by factors such as salt concentration and the type of counter-ion. For instance, in studies of guanidinium-functionalized polymers, the critical temperature for phase separation was found to be tunable by altering the salt concentration. nih.govmdpi.com This offers a pathway for designing thermo-responsive materials with precisely controlled transition temperatures.
While research into the thermo-responsive properties of PHMB itself is still emerging, the findings from related guanidinium-containing polymers provide a strong indication of the potential for developing PHMB-based temperature-sensitive systems. The combination of the hydrophobic hexamethylene spacer and the interactive guanidinium groups in PHMB's structure could be leveraged to create novel thermo-responsive materials.
The following table presents data on the UCST behavior of guanidinium-containing polymers, which serves as a model for the potential temperature-responsiveness of materials based on this compound.
| Polymer System | Condition | Phase Transition Temperature (°C) | Key Observation | Reference |
| Protamine/Citrate Complex Coacervate | Cp = 1% (w/v) | ~33 | System exhibits UCST behavior, with the critical solution temperature dependent on the multivalent anion. | mdpi.com |
| Protamine/Tripolyphosphate (TPP) Complex Coacervate | Cp = 1% (w/v) | ~45 | TPP, as a cross-linker, results in a higher critical solution temperature compared to citrate. | mdpi.com |
| Guanidinium-functionalized polyelectrolytes (e.g., poly-arginine) | Presence of monovalent salts | UCST behavior observed | The critical temperature can be controlled by salt concentration and type. | nih.govmdpi.com |
Applications of Guanidine;hexane 1,6 Diamine;hydrochloride in Catalysis and Organocatalysis
Guanidinium-Based Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern organic synthesis. The guanidinium (B1211019) functional group, present in poly(hexamethylene biguanide) hydrochloride, possesses characteristics that are highly desirable for an organocatalyst.
The guanidinium group is one of the strongest organic bases, a property that stems from the effective delocalization of the positive charge in its protonated form. This high basicity allows it to act as a potent Brønsted base catalyst, deprotonating even weakly acidic substrates to generate reactive intermediates.
Insoluble networks synthesized by crosslinking poly(hexamethylene biguanide) (PHMBG) have demonstrated remarkable efficiency as heterogeneous catalysts for the transesterification of sunflower oil with methanol (B129727) to produce biodiesel. researchgate.net These crosslinked PHMBG networks were found to be highly effective, achieving 80–100% triglyceride conversion in as little as 30 minutes at 70°C. researchgate.net The high catalytic activity is attributed to the numerous basic biguanide (B1667054) sites within the polymer network. Furthermore, these heterogeneous catalysts can be easily recovered and reused multiple times with only a minor decrease in performance, highlighting a significant advantage for industrial applications. researchgate.net
Table 1: Performance of Crosslinked Poly(hexamethylene biguanide) in Transesterification
| Catalyst System | Reaction Time (h) | Triglyceride Conversion (%) |
| Crosslinked PHMBG | 0.5 | 80-100 |
| Recycled Crosslinked PHMBG (after 15 cycles) | 0.5 | ~65-85 |
Data sourced from a study on biguanide-based networks as catalysts for the transesterification of vegetable oil. researchgate.net
The guanidinium cation is an excellent hydrogen-bond donor, a feature that can be exploited in organocatalysis to activate and orient substrates within a chiral environment, thereby inducing enantioselectivity in a chemical reaction. While specific studies on a chiral version of poly(hexamethylene biguanide) hydrochloride for asymmetric synthesis are not prevalent, the principles of chiral guanidinium catalysis are well-established. acs.orgnih.gov
Chiral guanidinium salts are employed as hydrogen-bond-donor catalysts to facilitate a variety of asymmetric transformations. acs.orgnih.gov The positively charged guanidinium group can form multiple hydrogen bonds with a substrate, enhancing its electrophilicity and positioning it for a stereoselective attack by a nucleophile. The development of polymer-supported chiral guanidines has shown promise in asymmetric reactions, such as the Michael reaction, demonstrating the potential for creating recyclable asymmetric organocatalysts. researchgate.net A chiral polymeric guanidine (B92328) derived from a different backbone has been successfully used in the asymmetric Michael reaction of t-butyl diphenyliminoacetate with methyl vinyl ketone, achieving moderate enantioselectivity. researchgate.net This highlights the future potential for developing chiral versions of poly(hexamethylene biguanide) hydrochloride for asymmetric synthesis.
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to the other, enabling the reaction to proceed. researchgate.netpsu.edu The cationic nature of the guanidinium groups in poly(hexamethylene biguanide) hydrochloride suggests its potential as a phase-transfer catalyst.
While direct studies of PHMB as a phase-transfer catalyst are limited, the use of polymeric supports for phase-transfer catalysts is a known strategy to improve catalyst separation and recyclability. researchgate.netnih.gov For instance, polyacrylamide-based quaternary ammonium salts have been shown to be effective heterogeneous phase-transfer catalysts for various nucleophilic substitution reactions. researchgate.net Given that guanidinium salts are structurally analogous to quaternary ammonium salts, a polymeric guanidinium salt like PHMB could function as a phase-transfer catalyst, with the lipophilic hexamethylene chain facilitating interaction with the organic phase and the cationic guanidinium head interacting with the aqueous phase. The synthesis of a related compound, 1,6-bis(cyano-guanidino)hexane, from hexamethylenediamine (B150038) hydrochloride has been reported to be accelerated by the use of a phase-transfer catalyst, further suggesting the compatibility of guanidinium compounds with phase-transfer catalytic systems.
Ligand Precursor for Metal-Mediated Catalysis
The nitrogen atoms in the biguanide units of poly(hexamethylene biguanide) hydrochloride can act as excellent donor ligands for a wide range of transition metals. This coordination ability allows PHMB to serve as a polymeric ligand precursor for the synthesis of both homogeneous and heterogeneous metal catalysts. researchgate.net
The biguanide moiety is known to form stable chelate complexes with various transition metals, including but not limited to copper, palladium, rhodium, and iridium. nih.govscholaris.cauu.nl The resulting metal complexes often exhibit unique catalytic properties. The polymeric nature of PHMB allows for the formation of multimetallic complexes or the immobilization of single metal centers within a polymer matrix.
For example, PHMB has been successfully used as a stabilizing ligand for the synthesis of silver nanoparticles. nih.gov In this context, the biguanide units coordinate to the surface of the silver nanoparticles, preventing their agglomeration and controlling their size and stability. This demonstrates the strong coordinating ability of PHMB. Similarly, biguanide ligands have been shown to form well-defined complexes with iridium(III), resulting in stable organometallic compounds with potential applications in catalysis. acs.orgnih.gov The coordination of rhodium(I) with various nitrogen-containing ligands is also a well-explored area in homogeneous catalysis. uu.nlwikipedia.org The rich coordination chemistry of biguanides suggests that PHMB can be a versatile platform for developing a wide array of metal complexes with tunable steric and electronic properties.
Table 2: Examples of Metal Coordination with Biguanide-Containing Ligands
| Metal | Ligand Type | Application of Complex | Reference |
| Silver | Poly(hexamethylene biguanide) | Antimicrobial nanoparticles | nih.gov |
| Iridium(III) | Chelating biguanide | Antimicrobial agents, potential for catalysis | acs.orgnih.gov |
| Palladium(II) | Biguanide | Suzuki-Miyaura coupling | scholaris.ca |
| Copper(II) | Biguanide | N-arylation of indoles | scholaris.ca |
The complexation of transition metals with poly(hexamethylene biguanide) hydrochloride can lead to the formation of both homogeneous and heterogeneous catalysts.
Homogeneous Catalysis: If the resulting PHMB-metal complex is soluble in the reaction medium, it can function as a homogeneous catalyst. The polymeric backbone can influence the catalyst's solubility and may also lead to cooperative effects between multiple metal centers. Biguanide-palladium complexes have been used as efficient catalysts for Suzuki-Miyaura coupling reactions in aqueous media, demonstrating the potential for developing environmentally friendly catalytic systems. scholaris.ca
Heterogeneous Catalysis: PHMB can be used to support metal catalysts, leading to heterogeneous systems that are easily separable and recyclable. mdpi.com This can be achieved by synthesizing metal nanoparticles within the PHMB matrix, as demonstrated with silver nanoparticles, or by functionalizing a solid support with PHMB and then introducing the metal. nih.gov For instance, biguanidine-functionalized magnetic nanoparticles have been developed as a magnetically retrievable heterogeneous base catalyst for Knoevenagel condensation reactions. scholaris.ca This approach combines the catalytic activity of the biguanide with the ease of separation offered by the magnetic nanoparticles. The immobilization of metal complexes onto polymeric supports is a widely used strategy to bridge the gap between homogeneous and heterogeneous catalysis, retaining the high activity and selectivity of homogeneous catalysts while simplifying product purification. mdpi.comresearchgate.net
Catalyst Supports and Immobilization Strategies for Enhanced Recyclability
The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their practical applicability, particularly in terms of separation from the reaction mixture and potential for reuse. The hexane-1,6-diamine component of guanidine;hexane-1,6-diamine;hydrochloride offers a straightforward handle for covalent attachment to a variety of solid supports.
One common approach involves the functionalization of inorganic materials, such as mesoporous silica (B1680970) (SiO2), with guanidine ligands. rsc.orgrsc.org The process typically involves modifying the silica surface with a precursor that can react with the amine groups of the hexane-1,6-diamine backbone. This creates a robust, heterogeneous catalyst where the active guanidinium sites are readily accessible to the reactants. The porous nature of materials like SiO2 provides a high surface area, which can lead to a high loading of the catalytic species and, consequently, high catalytic activity. rsc.org
Recent research has demonstrated the successful anchoring of 1,6-diamino-hexane onto the surface of bio-based chars, which were then used as catalysts. This suggests a viable strategy for the immobilization of guanidine-containing compounds with a similar diamine linker. The recyclability of such heterogeneous catalysts has been proven to be effective.
The development of metal-free heterogeneous catalysts is of particular interest for sustainable chemical processes, as it mitigates the risk of metal contamination in the final products. rsc.org Guanidine-functionalized porous silica has been effectively used as a heterogeneous catalyst in the depolymerization of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) and polylactic acid (PLA). rsc.orgrsc.org These catalysts have demonstrated high conversion rates and yields of the desired monomers and have shown good potential for recycling. rsc.org
Below is a table summarizing the recyclability of guanidine-based catalysts immobilized on different supports, analogous to what could be expected for catalysts derived from this compound.
Table 1: Recyclability of Immobilized Guanidine-Based Catalysts
| Catalyst System | Support Material | Reaction | Number of Cycles | Final Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Guanidine-functionalized | Porous SiO2 | PET Glycolysis | 5 | >95% conversion | rsc.org |
| Zinc-bisguanidine complex | - (Homogeneous) | PLA Degradation | Not specified | Catalyst recycling successfully tested | nih.gov |
| Guanidine-based Ionic Liquid | - (Homogeneous) | Esterification | Several | No loss in catalytic activity | rsc.org |
Stereoselectivity Control via Guanidinium-Substrate Interactions
Chiral guanidines and their corresponding protonated forms, guanidinium salts, have emerged as powerful tools in asymmetric organocatalysis. rsc.org The ability of the guanidinium group to act as a dual hydrogen-bond donor is a key factor in its capacity to control the stereochemical outcome of a reaction. nih.gov This interaction allows for the simultaneous activation of both the nucleophile and the electrophile, holding them in a specific orientation within the transition state, thus favoring the formation of one enantiomer over the other. researchgate.net
While this compound itself is not chiral, it can be used as a precursor in the synthesis of chiral guanidinium catalysts. The hexane-1,6-diamine linker can be functionalized with chiral moieties, or it can be used to create bis-guanidinium catalysts where the spatial arrangement of the two guanidinium groups, dictated by the flexible linker, can create a chiral environment.
The bifunctional nature of guanidinium catalysts, where they can act as both a Brønsted acid (through hydrogen bonding) and a Brønsted base (in its deprotonated form), allows for a wide range of transformations. rsc.org These include Michael additions, Mannich reactions, and Diels-Alder reactions, among others. researchgate.net The stereoselectivity of these reactions is highly dependent on the intricate network of non-covalent interactions between the guanidinium catalyst and the substrates. rsc.orgnih.gov These interactions can include hydrogen bonds of varying strengths and geometries. researchgate.net
The following table presents representative data on the stereoselectivity achieved with various chiral guanidinium catalysts in different asymmetric reactions, illustrating the potential for catalysts derived from this compound.
Table 2: Stereoselectivity in Asymmetric Reactions Catalyzed by Chiral Guanidinium Systems
| Reaction Type | Catalyst Type | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Michael Addition | Chiral Guanidine | Glycine derivative | Acrylate | >95% ee | researchgate.net |
| Bis-sulfuration | Chiral Guanidine/Copper(I) | α-diazocarbonyl | Thiosulfonate | up to 96:4 er | researchgate.net |
| Henry (Nitroaldol) Reaction | Chiral Guanidine | Nitromethane | Aldehyde | High ee (specifics vary) | nih.gov |
| Phospha-Michael Addition | Chiral Guanidine | Phosphine oxide | Michael acceptor | High ee (specifics vary) | researchgate.net |
Development of Analytical Techniques for Guanidine;hexane 1,6 Diamine;hydrochloride
Chromatographic Method Development for Purity and Quantitative Analysis
Chromatographic techniques are fundamental in the analysis of PHMG, allowing for the separation, identification, and quantification of the polymer itself, its oligomers, and potential impurities such as the precursor, hexamethylenediamine (B150038) (HMDA). researchgate.net
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of PHMG and its related substances. researchgate.net The polymeric and highly polar nature of PHMG presents unique challenges, including strong interactions with standard silica-based columns and low UV absorption. lcms.cz To overcome these issues, specialized methods have been developed.
Reversed-phase HPLC is a commonly employed technique. uninet.edu These methods often utilize C18 columns with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or a dilute acid like trifluoroacetic acid (TFA). uninet.eduresearchgate.net The pH of the mobile phase is a critical parameter that must be controlled to achieve adequate separation. uninet.edu For instance, a method for analyzing polyhexanide (a related biguanide) used a mobile phase of acetonitrile and 20 mM ammonium acetate (16:84 v/v) at a pH of 4.0, with UV detection at 235 nm. uninet.edu
Given PHMG's low UV absorbance above 230 nm, alternative detection modes are often necessary for enhanced sensitivity and specificity. lcms.cz Ion-exchange chromatography (IC) with suppressed conductivity detection offers a robust alternative that avoids the need for pre-column derivatization. thermofisher.com A method using a Dionex IonPac CS20 cation-exchange column with a methanesulfonic acid (MSA) eluent has been validated for the determination of guanidine (B92328), demonstrating good separation from other cations. thermofisher.com
Another innovative approach involves Bridge Ion Separation Technology (BIST™), which addresses the challenges of analyzing multiply-charged compounds like PHMG. BIST™ methods can provide a rapid group analysis of the entire molecular weight range of PHMG or be adjusted to separate the constituent oligomers. lcms.cz
A key aspect of purity analysis is the quantification of unreacted monomers. An HPLC method was specifically developed to determine the content of hexamethylenediamine (HMDA) impurity in the final PHMG product, ensuring it falls within acceptable limits, typically in the range of 0.025% to 0.75%. researchgate.net
Table 1: Exemplary HPLC Methods for Guanidine Compound Analysis
| Analyte | Column | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|
| Polyhexanide | Reversed-Phase | Acetonitrile/Ammonium Acetate (16:84 v/v), pH 4.0 | UV at 235 nm | Simple, rapid, and accurate method with a recovery of 99.38%. | uninet.edu |
| Guanidine | Dionex IonPac CS20 (Cation-Exchange) | 50 mM Methanesulfonic Acid (Isocratic) | Suppressed Conductivity | LOD of 0.0045 mg/L; LOQ of 0.0125 mg/L. No derivatization required. | thermofisher.com |
| HMDA Impurity in PHMG | C18 | Acetonitrile and Sodium Acetate (Gradient) | Not specified | Validated for determining HMDA content in the range of 0.025–0.75%. | researchgate.net |
| PHMG | BIST™ B+ | Acetonitrile/Water/Ammonium Formate | Not specified | Allows for group analysis of total PHMG or separation of oligomers. | lcms.cz |
LC-MS/MS for Trace Analysis and Complex Mixture Characterization
For trace-level detection and comprehensive characterization of complex mixtures containing PHMG and its metabolites or degradants, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov
LC-MS/MS is particularly useful for characterizing the oligomeric distribution of PHMG. researchgate.net The combination of reversed-phase HPLC with electrospray ionization mass spectrometry (ESI-MS) has been successfully used to identify various oligoguanidines based on their type and chain length. researchgate.net The mobile phase pH plays a crucial role in the ionization efficiency in ESI-MS, with higher pH values often leading to a better signal for many compounds in positive ionization mode. nih.gov
Derivatization can be employed to enhance the sensitivity of LC-MS/MS analyses. A method using benzoin (B196080) as a derivatizing agent was adapted to quantify guanidine in environmental samples, achieving a lower limit of quantification of 50 nM. nih.gov Such methods are invaluable for understanding the environmental fate and presence of guanidine-based compounds. nih.gov
Validated LC-MS/MS methods are essential for pharmacokinetic studies, allowing for the determination of a parent compound and its metabolites in biological matrices like plasma and urine. nih.gov For instance, a highly selective and sensitive LC-MS/MS method was developed for the quantitative determination of major diterpenoids from a medicinal plant extract, demonstrating the utility of this technique in complex biological analyses. nih.gov These principles are directly applicable to studying the behavior of PHMG in biological systems.
Spectrophotometric Assays for Guanidine;hexane-1,6-diamine;hydrochloride Quantification
Spectrophotometric methods offer a simpler and often more rapid alternative to chromatography for the quantification of guanidine compounds, making them suitable for routine analysis and quality control. nih.gov These assays are typically based on a chemical reaction that produces a colored or UV-absorbing product.
One approach involves the formation of an ion-pair between the cationic guanidinium (B1211019) group and an anionic dye. nih.gov For example, several guanidino drugs have been quantified by forming an ion-pair with bromocresol purple at pH 3.8. The resulting yellow complex is extracted into chloroform (B151607) and measured at approximately 415 nm. nih.gov Another method is based on the formation of charge-transfer complexes between basic guanidino compounds and iodine in chloroform, which can be measured spectrophotometrically. nih.gov
Far-UV spectrophotometry has been used to detect small quantities of guanidine hydrochloride in protein solutions after dialysis, offering a sensitivity several orders of magnitude higher than refractometry. researchgate.net This method is based on the observation that the absorbance of polarized light in the far-UV region is related to the concentration of the denaturant present. researchgate.net Derivatization with reagents like methylglyoxal (B44143) can also be used to produce a chromophore suitable for spectrophotometric quantification of various guanidino compounds. researchgate.net
Electrochemical Detection Methods and Voltammetric Analysis
Electrochemical methods provide a highly sensitive means for detecting and quantifying guanidine compounds. Anion-exchange chromatography coupled with amperometric detection using a nickel working electrode has been shown to have high sensitivity, with detection limits for guanidino compounds in the picomole range (3 to 12 pmol). nih.gov
Voltammetry at the interface between two immiscible electrolyte solutions has been identified as a potential method for the determination of PHMG. researchgate.net More broadly, the electrochemical behavior of guanidino-functionalized aromatics has been studied using techniques like cyclic voltammetry (CV). nih.govacs.org These studies investigate the redox properties of the molecules and how their electrochemical potential changes with pH, which can be plotted in a Pourbaix diagram. acs.org While these specific studies focused on CO2 capture applications, the fundamental principles of using redox activity for detection and analysis are directly relevant to developing electrochemical methods for PHMG. nih.gov
Sensor Development for Specific Analytes Utilizing Guanidinium Recognition Motifs
The unique chemical properties of the guanidinium group—its planarity, high basicity, and ability to form multiple hydrogen bonds—make it an excellent recognition motif for the development of chemical and biological sensors. rsc.org
Significant research has gone into creating biosensors for guanidine. RNA-based fluorescent (RBF) biosensors have been developed by combining a guanidine-I riboswitch with a fluorogenic aptamer. nih.govacs.org In the presence of guanidine, the riboswitch undergoes a conformational change, triggering a fluorescent signal. nih.govnih.gov These sensors are highly sensitive and can function within living cells, activating fluorescence within minutes of exposure to guanidine. nih.govacs.org
Fluorescent chemosensors have also been designed based on synthetic receptors incorporating the guanidinium group. For example, novel fluorescent sensors based on fluorenyl cores with attached guanidine groups have been synthesized. acs.org One such sensor demonstrated highly selective and sensitive detection of sulfate (B86663) anions in water, where the sulfate binds to the guanidine moiety through electrostatic and hydrogen bond interactions, causing a change in the fluorescence signal. acs.org Similarly, a guanidine derivative of naphthalimide has been shown to respond ratiometrically to fluoride (B91410) ions, indicating its potential as a sensor for this anion. rsc.org This body of research highlights the versatility of the guanidinium group in creating tailored sensors for a variety of target analytes. rsc.org
Table 2: Sensor Platforms Based on Guanidinium Recognition
| Sensor Type | Recognition Motif | Target Analyte | Transduction Mechanism | Key Feature | Reference |
|---|---|---|---|---|---|
| RNA-based Fluorescent (RBF) Biosensor | Guanidine-I Riboswitch | Guanidine | Conformational change inducing fluorescence | Rapid turn-on kinetics (within 4 minutes) in vivo. | nih.govacs.org |
| Fluorescent Chemosensor | Fluorenyl-bis-guanidine | Sulfate Anion (SO₄²⁻) | Fluorescence quenching upon binding | Highly selective for sulfate in complex water samples. | acs.org |
| Fluorescent Chemosensor | Guanidine-Naphthalimide | Fluoride Anion (F⁻) | Ratiometric change in fluorescence emission | Responds to fluoride ions through excited-state deprotonation. | rsc.org |
Quality Control and Industrial Analytical Methodologies
In an industrial setting, quality control (QC) methodologies are essential to ensure that PHMG products meet specifications for identity, strength, quality, and purity. fengchengroup.com These methods must be robust, reliable, and efficient for routine use.
A fundamental QC test is the determination of the active ingredient's concentration. A simple titrimetric method has been developed for determining the weight ratio of PHMG in disinfectants. This method involves titrating a sample against a silver nitrate (B79036) solution using fluorescein (B123965) as an indicator, offering a fast and cost-effective analysis. google.com
Characterization of the polymer's molecular weight and its distribution is another critical QC parameter, as these properties can influence the material's efficacy and properties. mdpi.commdpi.com Gel permeation chromatography (GPC) is a common technique for determining the number-average (Mn) and weight-average (Mw) molecular weights of PHMG. mdpi.com Analysis of commercial PHMG products has shown that they are often oligomeric in nature, with an average degree of polymerization around 2 to 4. mdpi.com
Furthermore, QC protocols must include tests for impurities, particularly unreacted starting materials like hexamethylenediamine, which has its own toxicological profile. researchgate.net As mentioned previously, HPLC methods are validated for this specific purpose. researchgate.net The combination of these techniques—titration for concentration, chromatography for purity and molecular weight distribution, and spectroscopy for identity—forms a comprehensive QC strategy for this compound.
Environmental and Sustainability Aspects of Guanidine;hexane 1,6 Diamine;hydrochloride
Abiotic Degradation Pathways in Environmental Matrices
The breakdown of PHMB in the environment, outside of biological processes, is determined by its interaction with physical factors like light and water.
Photodegradation, the breakdown of molecules by light, is a key factor in the environmental persistence of chemical compounds. For PHMB, studies indicate a notable resistance to direct photolysis. There appears to be no significant reaction or degradation when PHMB is exposed to direct sunlight. pareva.fr This stability suggests that photodegradation is not a primary pathway for its removal from environmental matrices. While some colored formulations of PHMB may see their dyes fade under sunlight, the core polymer structure remains intact. pareva.fr This high photolytic stability contributes to its classification as a persistent organic compound in aquatic environments. nih.govresearchgate.net
Hydrolysis, the reaction with water, is another critical degradation pathway. PHMB is generally considered stable in aqueous solutions within a temperature range of +6°C to +75°C. pareva.fr However, long-term stability assessments of aqueous PHMB solutions indicate that transformation does occur over time.
Table 1: Hydrolytic Stability of 0.2 mg/mL PHMB Solution Over 90 Days Data sourced from a stability study on a pharmacy-compounded ophthalmic solution. nih.gov
| Storage Condition | Time Point | pH | Appearance of Breakdown Products | PHMB Concentration Change |
|---|---|---|---|---|
| EOS-LDPE at 25°C | Day 0 | 6.16 | None | - |
| Day 90 | No significant change | Yes | Not significant | |
| GS-LDPE at 25°C | Day 0 | 6.16 | None | - |
| Day 90 | ~4.0 | Yes | Not significant | |
| GS-LDPE at 5°C | Day 0 | 6.16 | None | - |
EOS-LDPE: Ethylene Oxide Sterilized Low-Density Polyethylene (B3416737); GS-LDPE: Gamma Sterilized Low-Density Polyethylene
Sustainable Synthesis and Life Cycle Assessment Considerations for Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of guanidine (B92328) compounds to improve their environmental profile.
The industrial synthesis of PHMB typically involves the polycondensation of hexamethylenediamine (B150038) and a cyanoguanidine derivative. cir-safety.orgcir-safety.org The efficiency and sustainability of this process are central to its life cycle assessment. A key goal in modern chemical synthesis is achieving high atom economy, which maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste.
For the synthesis of guanidines more broadly, significant research has focused on moving away from stoichiometric reactions that produce undesirable waste towards more efficient catalytic methods. rsc.org The metal-mediated catalytic addition of amines to carbodiimides is highlighted as a particularly atom-economical route to obtain N-substituted guanidines. rsc.orgpku.edu.cn Various catalysts, including those based on transition metals, main group metals, and rare-earth metals, have been developed to facilitate this hydroamination reaction, improving yields and process efficiency under mild conditions. rsc.orgpku.edu.cnorganic-chemistry.org Applying these catalytic, high-efficiency principles to the polymerization process of PHMB can significantly enhance its sustainability. acs.org
Table 2: Examples of Catalytic Approaches for Atom-Economical Guanidine Synthesis This table summarizes general strategies applicable to guanidine compounds. rsc.orgpku.edu.cnorganic-chemistry.org
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Scandium(III) triflate | Guanylation of amines with cyanamide (B42294) | Proceeds in water under mild conditions; avoids pre-activated reagents. organic-chemistry.org |
| Lanthanide amides | Guanylation of amines | High activity under mild conditions for various amine types. organic-chemistry.org |
| Lithium triethylborohydride | Hydroamination of carbodiimides | Good functional group tolerance; solvent-free conditions. organic-chemistry.org |
| Copper-based catalysts | Three-component synthesis | Operationally simple; uses readily available components. organic-chemistry.org |
Waste minimization in chemical production is a fundamental aspect of sustainable manufacturing. ucsc.eduresearchgate.net For PHMB, this involves several strategies directly linked to the synthesis process. The adoption of atom-economical catalytic methods is the primary strategy, as it inherently reduces the formation of byproducts. rsc.orgresearchgate.net
Further waste reduction can be achieved by:
Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and reaction times to maximize yield and minimize side reactions.
Solvent Management: Using environmentally benign solvents, such as water where possible, and implementing solvent recycling programs. organic-chemistry.orgucsc.edu
Process Simplification: Developing one-pot or multi-component reactions to reduce the number of steps, energy consumption, and material losses between stages. nih.govresearchgate.net
Byproduct Valorization: While highly efficient synthesis minimizes byproducts, any that are formed could potentially be repurposed. For instance, unreacted monomers like hexane-1,6-diamine could be recovered and recycled back into the production stream. However, specific valorization pathways for PHMB byproducts are not widely documented, emphasizing the importance of preventing their formation in the first place.
Remediation Applications of Guanidine;hexane-1,6-diamine;hydrochloride Derived Materials
The inherent properties of PHMB, particularly its cationic nature, have led to the development of derived materials for environmental remediation, primarily in water treatment. researchgate.netmdpi.com Guanidine-based polymers can effectively interact with and remove a variety of pollutants from aqueous systems.
These materials are often formulated as hydrogels or used as flocculants. researchgate.netmdpi.com The strong positive charge of the guanidine groups allows for electrostatic interaction with negatively charged contaminants. eajournals.org Applications include:
Dye Removal: PHMB has demonstrated high efficiency as a cationic flocculant for the removal of anionic dyes from industrial wastewater. researchgate.net
Heavy Metal Sequestration: Hydrogels functionalized with guanidinium (B1211019) have been developed to capture heavy metal ions through strong complexation between the ions and functional groups on the polymer. mdpi.com
General Water Purification: Cationic polymers based on guanidine can be used to remove a range of charged contaminants from water, including certain minerals and metal oxides, often by acting as a depressant in froth flotation or as a flocculant in sedimentation processes. google.com
Antimicrobial Surfaces: The potent antimicrobial properties of PHMB are being harnessed to create materials that can disinfect water or prevent biofilm formation on surfaces, which is a form of environmental remediation. nih.govmdpi.com
Table 3: Summary of Remediation Applications for PHMB-Derived Materials
| Material Type | Target Contaminant | Mechanism of Action | References |
|---|---|---|---|
| Cationic Flocculant | Anionic Dyes | Electrostatic interaction, flocculation | researchgate.net |
| Guanidinium-functionalized Hydrogels | Heavy Metal Ions (e.g., Cu²⁺) | Complexation, Adsorption | mdpi.com |
| Guanidine-based Cationic Polymers | Anionic minerals, metal oxides | Flocculation, Froth flotation depression | google.com |
| Antimicrobial Polymers/Nanocomposites | Bacteria (e.g., E. coli, S. aureus) | Membrane disruption, damage | nih.govrsc.org |
Adsorption and Removal of Chemical Pollutants from Wastewater
The application of guanidine-based polymers, particularly polyhexamethylene guanidine (PHMG), has been explored for the removal of chemical pollutants from wastewater, with a notable focus on anionic dyes from the textile industry. The cationic nature of PHMG makes it an effective flocculant for these types of pollutants.
Research has demonstrated the efficacy of poly(hexamethylene biguanide) (PHMB), a related guanidinium-based polymer, as a cationic flocculant for the removal of anionic dyes. In one study, optimal dosages of 50 to 70 mg/L of PHMB were found to effectively remove two model anionic dyes across a broad pH range, achieving high color removal efficiency and low turbidity. bohrium.com Interestingly, the addition of inorganic salts like sodium chloride and sodium sulphate was observed to enhance the flocculation performance of PHMB, indicating that its effectiveness can increase with higher ionic strength. bohrium.com
Another study highlighted the use of a synthetic polymer, polycarbodiimide, for the removal of certain dyes from water. smartwatermagazine.com This polymer was effective in removing 16 out of 20 tested anionic dyes, which are commonly used in the textile industry. smartwatermagazine.com The process involves mixing the polymer solution with the contaminated water, where the polymer binds to the dye. smartwatermagazine.com The two phases can then be separated, and the polymer can be recovered for reuse. smartwatermagazine.com
While specific data on the direct use of "this compound" for pollutant adsorption is scarce, the research on related guanidinium-containing polymers provides insight into the potential mechanisms and effectiveness. The primary mechanism for the removal of anionic pollutants by these cationic polymers is charge neutralization, leading to flocculation and precipitation of the pollutant-polymer complex.
Table 1: Flocculation Performance of Poly(hexamethylene biguanide) (PHMB) for Anionic Dye Removal
| Pollutant | Optimal Flocculant Dosage (mg/L) | Key Findings |
|---|---|---|
| Model Anionic Dyes | 50 - 70 | Effective removal over a wide pH range; performance enhanced by the presence of inorganic salts. bohrium.com |
| 20 Anionic Dyes | Not specified | A related polymer, polycarbodiimide, removed 16 of the 20 dyes tested. smartwatermagazine.com |
Sequestration and Immobilization of Heavy Metals
Guanidine-functionalized materials have shown significant promise in the sequestration and immobilization of heavy metals from aqueous solutions. The nitrogen-rich guanidinium group can act as a potent chelating agent for various metal ions.
One study investigated the use of guanidine-functionalized magnetic nanoparticles (MNPs-guanidine) for the preconcentration of lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd) ions from water samples. The results indicated substantial adsorption capacities for these metals. chalcogen.ro The process involves the synthesis of Fe3O4 nanoparticles functionalized with guanidine, which then bind to the heavy metal ions. chalcogen.ro
In another approach, polyhexamethylene guanidine (PHMG) was used in conjunction with calcium oxide (CaO) for the chemical precipitation of metal ions from concentrated solutions. This combined treatment achieved high removal rates of over 99% for several metal ions in a single stage. bohrium.com The order of reagent addition was found to be critical, with the best results obtained when PHMG was added before CaO, which is attributed to the polyelectrolyte effect enhancing the interaction with metal ions. bohrium.com The surface-active nature of PHMG also allows for its use in flotation methods for extracting heavy metals from solutions with lower concentrations. bohrium.com
The primary mechanisms for heavy metal sequestration by guanidine-based materials include:
Chelation: The nitrogen atoms in the guanidine group can form coordinate bonds with the metal ions, effectively sequestering them from the solution.
Electrostatic Attraction: The cationic nature of protonated guanidinium groups can attract and bind with anionic metal complexes.
Flocculation and Precipitation: In the case of polymeric forms like PHMG, the polymer can bridge between metal hydroxide (B78521) precipitates, forming larger flocs that are more easily removed from the water. bohrium.com
Table 2: Adsorption Capacities of Guanidine-Functionalized Magnetic Nanoparticles for Heavy Metals
| Heavy Metal Ion | Adsorption Capacity (mg/g) |
|---|---|
| Lead (Pb) | 15.2 |
| Copper (Cu) | 19.7 |
| Zinc (Zn) | 12.2 |
| Cadmium (Cd) | 13.6 |
Data from a study on guanidine-functionalized magnetic Fe3O4 nanoparticles. chalcogen.ro
Table 3: Removal Efficiency of Heavy Metals using PHMG and CaO
| Heavy Metal Ion | Removal Efficiency (%) |
|---|---|
| Chromium (Cr3+) | >99% (with exceptions) |
| Cobalt (Co2+) | >99% (with exceptions) |
| Other tested metal ions | >99% |
Data from a study on the combined use of polyhexamethylene guanidine (PHMG) and calcium oxide (CaO). bohrium.com
Future Research Directions and Emerging Paradigms for Guanidine;hexane 1,6 Diamine;hydrochloride
Exploration of Advanced Synthetic Routes and Continuous Flow Chemistry Approaches
The conventional synthesis of polyhexamethylene guanidine (B92328) hydrochloride (PHGC) typically involves the polycondensation of hexamethylenediamine (B150038) (HMDA) and guanidine hydrochloride. kpi.uaatamankimya.com This process is often performed as a batch process in the melt of monomers at high temperatures or in solution. kpi.uaatamankimya.com Future research is increasingly focused on refining these synthetic methodologies to achieve greater control over the polymer's molecular weight, distribution, and structural purity, which are crucial for performance. chemicalbook.com
Advanced synthetic routes being explored include two-step polymerization methods that separate the initial condensation from a subsequent cross-linking step. acs.org For instance, a prepolymer can be formed through the polycondensation of the amine and guanidine hydrochloride, which is then reacted with a cross-linking agent like epichlorohydrin (B41342) to increase molecular weight and charge density. acs.org Another approach involves the careful, stepwise heating of the reaction mass to specific temperatures for controlled periods, followed by vacuum treatment, which can yield a polymer of the desired molecular weight and purity without requiring extensive washing steps. google.com
A significant paradigm shift is the potential adaptation of these syntheses to continuous flow chemistry. While current methods are often batch-based, flow chemistry offers numerous advantages, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for process automation and scale-up. The controlled reaction conditions in flow reactors could allow for the precise tuning of the polymerization process, leading to polymers with narrower molecular weight distributions and tailored properties. This approach would represent a substantial advancement over traditional batch reactors where achieving uniform conditions can be challenging. atamankimya.com
| Synthetic Method | Description | Key Parameters/Reactants | Potential Advantages | Reference |
| Melt Polycondensation | Monomers are heated together at high temperatures without a solvent to form the polymer. | Hexamethylenediamine, Guanidine hydrochloride, High temperature (e.g., 120-210°C) | Solvent-free, potentially simpler process. | kpi.uagoogle.com |
| Two-Step Polymerization | A prepolymer is first synthesized via condensation, then cross-linked in a second step. | HMDA, Guanidine hydrochloride, Epichlorohydrin (cross-linker) | Higher molecular weight and cationic charge density. | acs.org |
| Solution Polymerization | Reaction is carried out in a solvent like water or ethanol (B145695). | Diamine salts, Guanidine hydrochloride, Solvents | Products may require purification and drying. | kpi.ua |
| Precipitation Reaction | Used to synthesize lipophilic versions by reacting the hydrochloride salt with another salt (e.g., sodium stearate) in solution. | PHGC, Sodium stearate, Water | Allows for the creation of derivatives with different solubility properties. | kpi.ua |
Integration into Novel Material Platforms and Hybrid Systems
The unique cationic and hydrogen-bonding characteristics of the guanidinium (B1211019) group make Guanidine;hexane-1,6-diamine;hydrochloride and its polymers prime candidates for integration into advanced material platforms. This integration aims to create hybrid systems with synergistic or entirely new functionalities.
Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, and the incorporation of guanidinium moieties into their backbones is an active area of research. Guanidinium-based COFs can be designed to have uniform, angstrom-sized pore channels and built-in charge-assisted hydrogen bond donors. nih.gov This unique structure enables exceptional selectivity in membrane applications. For example, a guanidinium-based COF membrane has demonstrated the ability to preferentially conduct HCl while blocking other compounds, a selectivity that stems from the size-screening ability of the channels and the specific host-guest interactions facilitated by the guanidinium group. nih.gov The high density of guanidinium moieties can provide carriers for rapid proton transport across the membrane. nih.gov Research in this area focuses on designing multifunctional membranes for highly sophisticated and specific chemical separations. nih.govresearchgate.net
While less explored for this specific compound, Metal-Organic Frameworks (MOFs) also represent a promising platform. The tunability of MOFs could be leveraged by incorporating linkers functionalized with guanidinium groups, potentially creating materials with tailored adsorption properties for environmental remediation or catalysis. nih.gov
Development of Nanocomposites and Functionalized Nanomaterials
The functionalization of nanomaterials with guanidinium polymers is a key strategy for developing advanced nanocomposites. The cationic nature of PHGC can be used to modify the surface of various nanomaterials, such as graphene or silver nanoparticles, to enhance their properties or impart new ones.
A notable example involves the functionalization of graphene with 1,6-diaminohexane (a precursor monomer) and its subsequent decoration with silver nanoparticles (AgNPs). researchgate.net The resulting hybrid material acts as a potent antimicrobial catalyst, combining the properties of graphene, the amino-functionalization, and the AgNPs. researchgate.net Extending this concept, the direct use of PHGC to functionalize nanomaterials could create stable, water-dispersible nanocomposites. These materials could find use in antimicrobial coatings, water disinfection systems, and advanced textiles, where the polymer acts as both a stabilizing agent and a functional component.
Rational Design of Guanidinium-Based Systems with Tunable Properties
Future research is moving beyond serendipitous discovery towards the rational design of guanidinium-based systems. This involves a fundamental understanding of how molecular structure dictates macroscopic properties. The goal is to tune characteristics like charge density, spatial arrangement of functional groups, and polymer architecture to achieve specific performance criteria. nih.govnih.gov
Key design parameters include:
Number and Density of Guanidinium Groups: The quantity of guanidinium groups along a polymer chain directly influences its charge density and interaction strength with anionic species. Studies on other guanidinium-rich transporters have shown that an optimal number of guanidinium groups can exist for maximizing cellular uptake. nih.gov
Spatial Orientation: The three-dimensional arrangement of the guanidinium head groups is critical. An effective design would match the spacing of the cationic functionalities to the target with which it is meant to interact, such as anionic sites on a cell membrane. nih.gov
Scaffold Architecture: The polymer backbone (e.g., linear, branched, cross-linked) determines the flexibility and presentation of the guanidinium groups. Modifying the scaffold, for instance by incorporating other monomers like diethylenetriamine (B155796) (DETA) alongside HMDA, can alter the polymer's properties. acs.org
By systematically modifying these parameters, researchers can create libraries of guanidinium-based polymers and screen them for desired activities, a process that can be significantly accelerated by computational modeling. nih.govrsc.org
Artificial Intelligence and Machine Learning in this compound Research
Predictive Modeling for Material Performance and Reactivity
A primary application of ML in this field is the development of predictive models. By training algorithms on existing experimental data—encompassing monomer ratios, reaction conditions, and resulting polymer properties—ML models can forecast the performance of novel, yet-to-be-synthesized guanidinium polymers. ijisae.orgresearchgate.net
This predictive capability is transformative for:
Accelerating Discovery: AI can rapidly screen thousands of virtual polymer structures to identify candidates with a high probability of possessing desired characteristics, such as optimal charge density or thermal stability. gatech.eduresolvemass.ca This narrows down the number of candidates that need to be synthesized and tested in the lab.
Inverse Design: Instead of predicting properties from a structure, inverse design models start with the desired properties and use AI to generate the molecular structures most likely to exhibit them. resolvemass.ca This goal-oriented approach makes the design process significantly more efficient.
Optimizing Synthesis: AI algorithms can analyze reaction data to identify the optimal synthesis conditions (e.g., temperature, time, catalyst concentration) to achieve a target molecular weight or purity, reducing the need for extensive trial-and-error experimentation. resolvemass.caresearchgate.net
High-Throughput Screening for Novel Applications and Discoveries
High-throughput screening (HTS) is a pivotal methodology in drug discovery and materials science, enabling the rapid and automated testing of vast libraries of chemical compounds for specific biological or chemical activity. evotec.comamerigoscientific.comnih.gov This approach accelerates the discovery process, moving from initial "hit" identification to "lead" optimization and the establishment of structure-activity relationships (SARs). For guanidinium-containing compounds, HTS is a key strategy to uncover new applications beyond their established role as disinfectants and to identify next-generation molecules with enhanced efficacy or novel mechanisms of action. nih.govacs.org
A recent HTS campaign exemplifies this approach, where a focused library of 246 organic guanidinium compounds was screened to identify new antibiotics. nih.gov The screening was conducted under host-mimicking conditions to better replicate the environment of an actual infection, thereby increasing the relevance of the findings. acs.org This screen successfully identified several molecules with potent activity against both Gram-positive and Gram-negative bacteria. nih.gov
One particular hit compound, designated L15, was selected for detailed investigation. nih.gov Follow-up SAR studies were conducted by synthesizing a panel of derivatives to understand which parts of the molecule were essential for its antibiotic effect. These studies confirmed that the guanidinium group was crucial for target binding and not just for facilitating the molecule's entry into bacterial cells. acs.org Derivatives where the guanidinium was replaced by an amine group, or where its basicity was reduced, showed a significant loss of activity. acs.org This highlights the power of HTS not only to discover new active compounds but also to provide deep insights that guide the rational design of more effective future molecules. nih.gov
| Derivative | Modification from Parent Compound (L15) | Antibiotic Activity (MIC in µM) vs. S. aureus | Antibiotic Activity (MIC in µM) vs. E. coli |
| L15 | Parent Compound | 1.5 | 12.5 |
| D14 | Guanidinium group replaced with an amine group | 100 | 100 |
| D15 | Guanidinium group replaced with an acyl guanidine | >100 | >100 |
| D16 | Guanidinium group replaced with a 2-aminoimidazole | 50.0 | 25.0 |
| Data derived from screening studies to establish structure-activity relationships. acs.org |
Advanced HTS approaches, such as those using whole-animal models like Caenorhabditis elegans, offer a platform to directly assess a compound's efficacy in vivo, simultaneously filtering out candidates that are toxic to the host organism. nih.gov Such innovative screening paradigms are essential for discovering compounds with entirely new mechanisms of action, moving beyond traditional growth inhibition assays. nih.govnih.gov
Circular Economy Principles and Sustainable End-of-Life Strategies for Derived Materials
The principles of a circular economy mandate a shift from a linear "take-make-dispose" model to one where materials are reused, recycled, or biodegraded, minimizing waste and environmental impact. researchgate.net For polymers derived from this compound, developing sustainable end-of-life strategies is critical, particularly given their use in disposable and semi-disposable products. sustainableplastics.com Key strategies include chemical recycling (depolymerization) and biodegradation.
Chemical Recycling and Depolymerization
Chemical recycling involves breaking down a polymer into its constituent monomers or other valuable chemical feedstocks, which can then be used to create new, high-quality polymers. youtube.com Research into guanidine-based polymers has revealed promising avenues for this approach. For instance, a unique class of polymers based on a guanidine cyclic diimide (GCDI) structure has been shown to readily degrade back to the initial guanidine monomer in protic solvents like water at ambient temperatures. This contrasts sharply with the high chemical stability of traditional polyimides, suggesting a pathway for a closed-loop chemical recycling system.
Another approach involves leveraging mechanical force to facilitate chemical reactions. Mechano-catalytic depolymerization uses ball milling to apply force to polymer chains, stretching their chemical bonds and lowering the energy required to break them. youtube.com This allows for conversion at much lower temperatures than traditional pyrolysis, preventing uncontrolled side reactions and enabling more selective recovery of valuable products. youtube.com
Biodegradation
Biodegradation is an end-of-life option where microorganisms break down materials into natural substances. researchgate.net The biodegradability of PHMB, the primary polymer derived from this compound, has been a subject of specific investigation. The polymer is a polydisperse mixture, meaning it consists of chains of varying lengths with different possible end-groups: amine, guanidine, or cyanoguanidine. nih.gov
Studies using model compounds have shown that the nature of these end-groups significantly impacts biodegradability. Research has demonstrated that bacteria isolated from PHMB-treated environments can utilize amine and guanidine end-groups as a nitrogen source for growth. nih.gov A specific strain, Pseudomonas putida, was able to completely remove guanidine groups from a model compound within two days. nih.gov However, the cyanoguanidine end-group proved to be recalcitrant, with no tested bacteria capable of utilizing it. nih.gov
Further research has identified specific microbial consortia capable of metabolizing the biguanide (B1667054) moiety itself. Consortia containing bacteria from the Sphingomonas and Azospirillum genera have been shown to use PHMB as a sole nitrogen source, confirming that the core structure of the polymer is susceptible to microbial breakdown. nih.gov However, the antimicrobial nature of PHMB itself can complicate this process, as higher concentrations of the polymer can inhibit the very microbial activity needed for its degradation. nih.gov
| PHMB Model End-Group | Organism(s) | Biodegradation Potential | Key Finding |
| Amine | Various bacterial isolates | Susceptible | Can be utilized as a nitrogen source for growth. |
| Guanidine | Pseudomonas putida | Susceptible | Complete removal from culture medium within 2 days. nih.gov |
| Cyanoguanidine | Various bacterial isolates | Recalcitrant | Not utilized as a growth substrate by tested organisms. nih.gov |
| Biguanide Moiety | Sphingomonas & Azospirillum spp. | Susceptible | Metabolism of nitrogen from the polymer backbone demonstrated. nih.gov |
| Data derived from biodegradation studies of PHMB and its model compounds. |
These findings underscore the importance of controlling the synthesis of polyguanidines to favor more biodegradable end-groups, thereby designing materials that are effective during their use phase and sustainable at their end-of-life.
Q & A
Q. How can guanidine hydrochloride be safely purified for protein denaturation studies?
Guanidine hydrochloride is typically purified via recrystallization using ethanol or methanol to remove impurities. Ensure the process occurs in a fume hood to avoid inhalation of dust, and monitor solubility at elevated temperatures (60–80°C) . Post-crystallization, confirm purity via HPLC or UV-Vis spectroscopy, referencing protocols from Methods in Enzymology (e.g., monitoring absorbance at 280 nm for protein contaminants) .
Q. What experimental precautions are critical when handling hexane-1,6-diamine in polymer synthesis?
Hexane-1,6-diamine must be stored under inert gas (e.g., nitrogen) to prevent oxidation. During polyamide synthesis, maintain stoichiometric equivalence with dicarboxylic acids (e.g., hexanedioic acid) to avoid chain termination. Use glove boxes and anhydrous solvents (e.g., DMF) to minimize moisture-induced side reactions .
Q. How does guanidine hydrochloride’s concentration affect protein denaturation efficiency?
A 6 M guanidine hydrochloride solution is standard for complete protein unfolding, as demonstrated in ribonuclease and lysozyme studies . Lower concentrations (2–4 M) may retain residual secondary structures, requiring circular dichroism (CD) or fluorescence spectroscopy to validate denaturation states .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for guanidine hydrochloride across safety reports?
Discrepancies in toxicity classifications (e.g., acute oral toxicity vs. specific organ toxicity) may arise from differing test models (e.g., guinea pig vs. rodent). Validate findings using OECD guidelines (e.g., Test No. 406 for skin sensitization) and cross-reference in vitro assays (e.g., Ames test for mutagenicity) . For aquatic toxicity, compare EC50 values from GHS Category 3 (evidence of harm at >100 mg/L) with site-specific risk assessments .
Q. What strategies optimize the synthesis of polyamide films using hexane-1,6-diamine for advanced materials?
For molecular layer deposition (MLD), pre-treat substrates (e.g., silicon wafers) with plasma to enhance amine adhesion. Use a 1:1 molar ratio of hexane-1,6-diamine to dicarboxylic acid monomers at 80–120°C under vacuum. Characterize film thickness via ellipsometry and mechanical properties via nanoindentation .
Q. How do conflicting reports on guanidine hydrochloride’s stability in aqueous solutions impact experimental reproducibility?
While guanidine hydrochloride is generally stable, trace metals or oxidizing agents can catalyze degradation. Pre-filter solutions (0.22 µm) and add EDTA (1 mM) to chelate metal ions. Monitor pH shifts (>8.5) using buffered formulations (e.g., Tris-HCl) to prevent precipitation .
Q. What analytical methods best distinguish between guanidine hydrochloride and its derivatives in complex mixtures?
Liquid chromatography-mass spectrometry (LC-MS) with a C18 column and 0.1% formic acid mobile phase provides baseline separation. For hexane-1,6-diamine, derivatize with dansyl chloride and analyze via fluorescence detection (ex/em: 340/525 nm) to enhance sensitivity .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) and avoid storing guanidine hydrochloride with oxidizers (e.g., peroxides) .
- Data Validation : Cross-check toxicity results against IARC or EPA databases and replicate studies under GLP conditions .
- Advanced Techniques : For polymer analysis, combine FTIR (amide I/II bands) and XRD to correlate crystallinity with thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
